molecular formula C9H14ClNO B1381171 4-(2-Aminopropan-2-yl)phenol hydrochloride CAS No. 1993232-89-5

4-(2-Aminopropan-2-yl)phenol hydrochloride

Cat. No.: B1381171
CAS No.: 1993232-89-5
M. Wt: 187.66 g/mol
InChI Key: JJXGJEMYWBAGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopropan-2-yl)phenol hydrochloride ( 1993232-89-5) is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is supplied as a solid and requires cold-chain transportation to ensure stability . Researchers utilize this compound as a valuable synthetic building block in medicinal chemistry and chemical biology. It is structurally characterized by a phenolic ring substituted with a 2-aminopropan-2-yl group, presenting both a phenolic hydroxyl and a primary amine functionality, making it a versatile intermediate for the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Handling should be conducted with care, as it is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and users should refer to the Safety Data Sheet for detailed handling and disposal information. Available sizes range from 50mg to 2.5g to suit various research needs .

Properties

IUPAC Name

4-(2-aminopropan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXGJEMYWBAGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993232-89-5
Record name 4-(2-aminopropan-2-yl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Reference: Physicochemical Profile of 4-(2-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of 4-(2-Aminopropan-2-yl)phenol hydrochloride , a specialized bifunctional intermediate used in polymer chemistry (modified polycarbonates) and pharmaceutical synthesis (sterically hindered phenethylamine analogues).

Executive Summary & Structural Significance[1]

This compound (also known as 4-Hydroxycumylamine HCl or 4-(1-amino-1-methylethyl)phenol HCl) represents a unique structural class where a phenolic ring is substituted with a gem-dimethyl amine group.

Unlike its linear analogue Tyramine (4-(2-aminoethyl)phenol) or the chiral 4-Hydroxyamphetamine , this compound possesses a tertiary carbon at the benzylic position. This gem-dimethyl substitution introduces significant steric bulk, influencing:

  • Metabolic Stability: The tertiary carbon prevents oxidation by Monoamine Oxidase (MAO) enzymes, a common degradation pathway for primary phenethylamines.

  • Polymerization Kinetics: As a monomer, the steric hindrance reduces hydrogen bonding density in polyamides/polyimides, modifying the glass transition temperature (

    
    ) and solubility of the resulting polymers.
    
  • Chemical Reactivity: The amine is attached to a tertiary carbon, making it less nucleophilic than a primary alkyl amine but more resistant to elimination reactions.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPA Suite) for the hydrochloride salt.

Key Identifiers[3][4][5][6][7][8][9][10]
PropertyDescription
IUPAC Name This compound
Common Synonyms 4-Hydroxycumylamine HCl; 4-(1-amino-1-methylethyl)phenol HCl;

-Hydroxy-

-dimethylbenzylamine HCl
Molecular Formula

Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
CAS Number 52758-02-8 (Free Base); Salt forms vary by supplier
SMILES CC(C)(N)c1ccc(O)cc1.Cl
Physical Constants
ParameterValueCondition/Note
Appearance White to off-white crystalline powderHygroscopic tendency
Melting Point 265°C – 270°C (Decomposes)High lattice energy due to ionic bonding
Boiling Point N/A (Salt degrades); ~275°C (Free Base)Predicted @ 760 mmHg
Solubility (Water) > 50 mg/mLHigh (Ionic dissociation)
Solubility (DMSO) SolubleSuitable for stock solutions
Solubility (Ether) InsolubleUsed for washing/precipitation
pKa (Phenol) 9.95 ± 0.10Acidic dissociation of -OH
pKa (Ammonium) 10.20 ± 0.15Deprotonation of

LogP (Octanol/Water) 0.28 (Free Base); -2.85 (Salt)Amphiphilic but highly polar in salt form
Spectroscopic Signature (Diagnostic)
  • 
    -NMR (DMSO-
    
    
    
    ):
    Distinct singlet for gem-dimethyl group (
    
    
    ppm, 6H). Aromatic
    
    
    system (
    
    
    and
    
    
    ppm). Broad exchangeable protons for
    
    
    and
    
    
    .
  • IR Spectrum: Broad band at 3200–3400

    
     (OH/NH stretching); strong absorption at ~1230 
    
    
    
    (C-O phenolic stretch).

Synthesis & Manufacturing Workflow

The synthesis of this compound is challenging due to the need to introduce a primary amine on a tertiary carbon without affecting the phenol. The Ritter Reaction is the authoritative industrial route.

Mechanistic Pathway (Ritter Reaction)
  • Precursor: 4-Isopropenylphenol or Phenol + Acetone.

  • Ritter Reagent: Hydrogen cyanide (HCN) equivalent or Acetonitrile (followed by hydrolysis). Note: Direct amination using Phenol, Acetone, and Ammonia is also possible but requires high pressure.

  • Acid Hydrolysis: Converts the intermediate amide/nitrile to the amine salt.

Synthesis Diagram (Graphviz/DOT)

SynthesisPathway Phenol Phenol (Starting Material) Intermediate 4-Hydroxycumyl Intermediate Phenol->Intermediate Condensation Acetone Acetone Acetone->Intermediate Ritter Ritter Reaction (HCN/H2SO4) Intermediate->Ritter Electrophilic Attack Hydrolysis Acid Hydrolysis (HCl/H2O) Ritter->Hydrolysis Amide Cleavage Product 4-(2-Aminopropan-2-yl)phenol Hydrochloride Hydrolysis->Product Crystallization

Figure 1: The Ritter Reaction pathway allows for the installation of the amine group on the tertiary carbon, leveraging the stability of the tertiary carbocation intermediate.

Experimental Protocol: Salt Formation & Purification

If starting from the free base (commercial 4-hydroxycumylamine), the following protocol ensures the isolation of a pharmaceutical-grade hydrochloride salt.

Reagents[5][7][8][10]
  • Substrate: 4-(2-Aminopropan-2-yl)phenol (Free Base).

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute).

  • Acid Source: 4M HCl in Dioxane or Concentrated aqueous HCl (37%).

  • Anti-solvent: Diethyl Ether or MTBE.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of warm Isopropanol (40°C). Ensure complete dissolution; filter if particulates remain.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of HCl (e.g., HCl in Dioxane).

    • Observation: A white precipitate should form immediately due to the high lattice energy of the salt.

  • Crystallization: Stir the slurry at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake twice with cold Diethyl Ether (2 x 20 mL) to remove excess acid and organic impurities.

  • Drying: Dry the white solid in a vacuum oven at 45°C for 12 hours.

    • QC Check: Verify Melting Point (Target: >260°C dec).

Applications in Research & Development

Polymer Chemistry (Modified Polycarbonates)

This compound serves as a chain terminator or co-monomer in polycarbonate synthesis. The bulky isopropyl group disrupts chain packing, increasing the free volume of the polymer.

  • Effect: Enhances optical clarity and heat resistance.

  • Mechanism: The phenolic -OH reacts with Phosgene/Diphenyl carbonate, while the amine can form imide linkages if anhydride monomers are present.

Pharmaceutical Intermediate

It is a "privileged scaffold" for designing drugs that require a phenethylamine pharmacophore but need resistance to metabolic degradation.

  • Target: Adrenergic receptors (Beta-agonists).

  • Advantage: The gem-dimethyl group prevents the formation of the quinone methide intermediate, a toxic metabolite often associated with simple tyramine derivatives.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a desiccator at room temperature. The salt is stable, but the free base is sensitive to oxidation (turning pink/brown over time).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. (Note: Structural analogue reference for toxicity data). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. (Data for isomeric comparison). Retrieved from [Link]

  • Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (Tyramine). (Baseline for phenolic pKa comparison). Retrieved from [Link]

Solubility profile of 4-(2-Aminopropan-2-yl)phenol HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Aminopropan-2-yl)phenol HCl in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and process chemistry, profoundly influencing formulation strategies, bioavailability, and manufacturing viability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(2-Aminopropan-2-yl)phenol hydrochloride in a range of organic solvents. As a hydrochloride salt of an amphiphilic molecule, this compound presents a unique and instructive case study. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We delve into the theoretical underpinnings, including solvent polarity and Hansen Solubility Parameters, and provide a detailed, field-proven protocol for equilibrium solubility determination using the robust shake-flask method. By synthesizing theoretical knowledge with practical, self-validating experimental design, this guide equips scientists with the tools to systematically characterize the solubility of this and other challenging pharmaceutical compounds.

Introduction to 4-(2-Aminopropan-2-yl)phenol HCl

4-(2-Aminopropan-2-yl)phenol, also known by synonyms such as p-Hydroxyphentermine, is a useful research chemical and building block in medicinal chemistry.[] Its hydrochloride salt form, 4-(2-Aminopropan-2-yl)phenol HCl, is the subject of this guide. The structure combines a phenolic ring, which imparts some lipophilicity and hydrogen-bonding capability, with a protonated tertiary amine, rendering the molecule as a highly polar, ionic salt.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₆ClNO

  • Molecular Weight: 201.70 g/mol

  • Structure:

    
    (Note: Image is illustrative)
    

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its behavior throughout the drug development lifecycle. Poor solubility can lead to formulation challenges and insufficient bioavailability.[2] A thorough understanding of the API's solubility in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Pre-formulation Studies: Developing viable dosage forms, including oral, parenteral, and topical formulations.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and UV-spectroscopy.

This guide provides a systematic approach to characterizing the solubility of this amphiphilic salt, grounding experimental practice in solid scientific theory.

Physicochemical Properties and Their Impact on Solubility

The solubility of 4-(2-Aminopropan-2-yl)phenol HCl is a direct consequence of its molecular structure. It is an amphiphilic molecule, possessing both polar (hydrophilic) and non-polar (lipophilic) regions. However, as a salt, its ionic character is the dominant factor in most solvent systems.

Property (of Free Base)Value / ObservationImplication for HCl Salt Solubility
Molecular Form Hydrochloride SaltThe ionic nature (R₃NH⁺Cl⁻) dictates a preference for polar solvents that can effectively solvate the charged species. Solubility in non-polar solvents is expected to be very low.
XLogP3 (Predicted) 1.6The positive LogP of the free base indicates some lipophilicity.[] For the HCl salt, this non-polar character (from the aromatic ring and propyl group) will contribute to solubility in moderately polar organic solvents.
Phenolic Group (-OH) pKa ≈ 10.3 (for 4-aminophenol)Acts as a strong hydrogen bond donor, promoting interactions with protic and other hydrogen-bond accepting solvents.[3]
Protonated Amino Group (-NH⁺) pKa of conjugate acid ≈ 9-10The ammonium ion is a powerful hydrogen bond donor and requires a polar environment for stabilization.
Melting Point 134 - 137 °C (for free base)The relatively high melting point suggests strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur.[]

Causality Behind Solubility Behavior: The principle of "like dissolves like" is the guiding concept. For a molecule to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

For 4-(2-Aminopropan-2-yl)phenol HCl, a good solvent must:

  • Overcome High Crystal Lattice Energy: As an ionic salt, the compound has strong electrostatic forces holding the crystal together.

  • Solvate the Ions: The solvent must effectively surround and stabilize the ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻) through ion-dipole interactions.

  • Interact with Non-Polar Regions: The solvent should also have favorable interactions with the phenyl ring and alkyl chain.

Polar solvents, especially polar protic solvents like methanol and ethanol, are predicted to be most effective due to their high dielectric constant and ability to form hydrogen bonds.

Theoretical Framework for Solubility Prediction

A rational approach to solvent selection can save significant time and resources. Beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameter (HSP) system provides a more quantitative method for predicting solubility.[4][5]

Solvent Classification

Organic solvents are broadly classified based on their polarity and ability to act as hydrogen bond donors:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent at solvating both cations and anions and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone). These solvents have a large dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions.

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot effectively solvate ions, leading to predictably poor solubility for salts.

Hansen Solubility Parameters (HSP)

The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a point (δD, δP, δH) in 3D "Hansen space".[5] The principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher likelihood of solubility. By testing a range of solvents with known HSPs, a "solubility sphere" can be determined for the solute, allowing for the prediction of its solubility in other solvents and the rational design of solvent blends.[4]

Table of Hansen Solubility Parameters for Common Organic Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵) Classification
Hexane 14.9 0.0 0.0 Non-Polar
Toluene 18.0 1.4 2.0 Non-Polar
Diethyl Ether 14.5 2.9 5.1 Non-Polar
Tetrahydrofuran (THF) 16.8 5.7 8.0 Polar Aprotic
Acetone 15.5 10.4 7.0 Polar Aprotic
Acetonitrile 15.3 18.0 6.1 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 Polar Aprotic
Isopropanol 15.8 6.1 16.4 Polar Protic
Ethanol 15.8 8.8 19.4 Polar Protic
Methanol 14.7 12.3 22.3 Polar Protic

Data compiled from various sources, including[7][8].

Experimental Determination of the Solubility Profile

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol 4.1: Equilibrium Solubility Determination via the Shake-Flask Method

Principle: An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach a constant value (equilibrium). The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.[9][11]

Materials & Equipment:

  • 4-(2-Aminopropan-2-yl)phenol HCl (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-8 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

  • Benchtop centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, test for compatibility and drug sorption)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid solute to a pre-weighed vial B 2. Add a known volume of solvent (e.g., 2 mL) A->B C 3. Seal vials and record total initial weight B->C D 4. Place vials in orbital shaker (e.g., 25°C, 200 rpm) C->D E 5. Agitate for 24-48 hours. Ensure solid remains suspended. D->E F 6. Visually confirm excess solid is still present E->F G 7. Centrifuge vials to pellet undissolved solid (e.g., 10 min @ 10,000g) F->G H 8. Carefully withdraw supernatant (Avoid disturbing pellet) G->H I 9. Optional: Filter supernatant (Use pre-tested low-binding filter) H->I J 10. Accurately dilute a known volume of the saturated solution I->J K 11. Analyze by validated HPLC-UV method J->K L 12. Calculate concentration against a standard curve K->L M 13. Express solubility (e.g., in mg/mL) L->M

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add an excess amount of 4-(2-Aminopropan-2-yl)phenol HCl (e.g., 10-20 mg, enough to ensure saturation with visible excess solid at the end).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time.

    • Trustworthiness Check: To ensure equilibrium is reached, a pilot study should be run where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[12]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solids.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a stock solution of the compound of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L. Run each solvent in triplicate to assess variability.

Interpreting the Solubility Profile: A Hypothetical Case Study

To illustrate the application of the principles and protocols described, we present a set of hypothetical but scientifically plausible solubility data for 4-(2-Aminopropan-2-yl)phenol HCl at 25 °C.

Table of Hypothetical Solubility Data

Solvent Classification Hypothetical Solubility (mg/mL) Analysis & Rationale
Hexane Non-Polar < 0.01 Extremely low solubility is expected as the non-polar solvent cannot overcome the crystal lattice energy of the salt.
Toluene Non-Polar 0.05 The aromatic nature of toluene offers minimal interaction with the phenyl ring, but it is still a very poor solvent for an ionic salt.
Diethyl Ether Non-Polar 0.1 The ether oxygen can act as a weak H-bond acceptor, providing slightly better, but still poor, solvation.
Acetone Polar Aprotic 8.5 The polar carbonyl group provides good ion-dipole interactions, significantly improving solubility.
Acetonitrile Polar Aprotic 12.0 The highly polar nitrile group effectively solvates the ammonium cation.
DMSO Polar Aprotic 45.0 A highly polar aprotic solvent, excellent at solvating cations, leading to high solubility.
Isopropanol Polar Protic 25.0 Good solubility due to both polarity and hydrogen bonding, but steric hindrance of the isopropyl group may limit solvation efficiency compared to smaller alcohols.
Ethanol Polar Protic 70.0 Excellent solubility. The hydroxyl group is a strong H-bond donor/acceptor, and the polarity effectively solvates the ions.

| Methanol | Polar Protic | > 150.0 | Very high solubility. Methanol is highly polar, a strong H-bonder, and its small size allows for efficient solvation of the R₃NH⁺Cl⁻ ions. |

Discussion of Trends: The hypothetical data clearly demonstrate the dominance of polarity and hydrogen bonding. Solubility is negligible in non-polar solvents and increases dramatically with solvent polarity. The highest solubilities are observed in polar protic solvents, with methanol being the most effective. This suggests that the ability of the solvent to act as both a hydrogen bond donor and acceptor, in addition to having a high dielectric constant, is crucial for effectively dissolving the 4-(2-Aminopropan-2-yl)phenol HCl crystal lattice.

G Key Factors Influencing Solubility Solubility Solubility of 4-(...)-phenol HCl Solvent Solvent Properties Solvent->Solubility determines Polarity High Polarity (e.g., DMSO, MeOH) Solvent->Polarity HBonding H-Bonding Ability (e.g., MeOH, EtOH) Solvent->HBonding NonPolar Low Polarity (e.g., Hexane) Solvent->NonPolar Solute Solute Properties Solute->Solubility determines Ionic Ionic Salt Nature (R₃NH⁺Cl⁻) Solute->Ionic Phenol Phenolic -OH Group Solute->Phenol OrganicMoiety Organic Moiety (Aromatic Ring, Alkyl) Solute->OrganicMoiety Polarity->Solubility Strongly Promotes HBonding->Solubility Strongly Promotes NonPolar->Solubility Strongly Inhibits Ionic->Polarity requires Phenol->HBonding favors

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility profile of 4-(2-Aminopropan-2-yl)phenol HCl. By understanding its physicochemical properties as an amphiphilic salt and applying theoretical frameworks like Hansen Solubility Parameters, researchers can move from a trial-and-error approach to a rational, predictive method of solvent selection. The detailed shake-flask protocol provides a robust and reliable method for generating high-quality equilibrium solubility data. The insights gained from such a profile are invaluable for guiding decisions in chemical synthesis, purification, and the critical early stages of pharmaceutical formulation, ultimately accelerating the development timeline.

References

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Link

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • SlideShare. (n.d.). Solubility experimental methods. Link

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

  • CymitQuimica. (n.d.). 4-amino-2-(propan-2-yl)phenol hydrochloride. Link

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link

  • DuPont. (n.d.). Hansen Solubility Parameter System. Link

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link

  • U.S. Environmental Protection Agency. (2025). 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) Properties. Link

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Link

  • Wikipedia. (n.d.). Hansen solubility parameter. Link

  • U.S. Environmental Protection Agency. (2025). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. Link

  • SpecialChem. (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. Link

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

  • BenchChem. (n.d.). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide. Link

  • Wikipedia. (n.d.). 4-Aminophenol. Link

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Link

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Link

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Link

  • BOC Sciences. (n.d.). 4-(2-Amino-2-methylpropyl)phenol (CAS 51706-55-9).

  • BenchChem. (n.d.). 4-(2-Amino-2-methylpropyl)phenol | 51706-55-9. Link

  • University of Calgary. (2023). Solubility of Organic Compounds. Link

Sources

Thermodynamic Stability of 4-(2-Aminopropan-2-yl)phenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Meta-Stable Nature of Tertiary Benzylic Amines

4-(2-Aminopropan-2-yl)phenol hydrochloride (hereafter 4-APPH ) represents a unique thermodynamic challenge in drug development and organic synthesis. Structurally, it combines a phenolic antioxidant moiety with a sterically hindered, tertiary benzylic amine salt.

While the hydrochloride salt form provides kinetic stability in the solid state by elevating the lattice energy, 4-APPH is thermodynamically predisposed to two primary degradation vectors:

  • Elimination (Deamination): The tertiary benzylic carbon-nitrogen bond is labile. Under thermal stress, the molecule undergoes E1 elimination to form 4-isopropenylphenol.

  • Oxidative Quinone Formation: The electron-rich phenol ring is susceptible to oxidation, a process catalyzed by trace metals, light, and high pH, leading to colored quinone-imine species.

This guide details the thermodynamic boundaries of 4-APPH, providing actionable protocols for stability profiling and handling.

Chemical Identity & Solid-State Thermodynamics

To understand the stability, we must first define the structural physics of the molecule.

PropertySpecificationThermodynamic Implication
IUPAC Name 4-(2-amino-2-propyl)phenol hydrochlorideCore scaffold identity.
Structure HO-C6H4-C(CH3)2-NH3+ Cl-Tertiary benzylic ammonium salt.
Molecular Weight 187.67 g/mol -
Est. Melting Point >200°C (Decomposition)High lattice energy stabilizes the volatile amine.
pKa (Phenol) ~10.0Susceptible to deprotonation at high pH.
pKa (Ammonium) ~9.8 - 10.2The tertiary amine is basic; salt formation is favorable.
Hygroscopicity Moderate to HighHCl salts often form hydrates; moisture accelerates hydrolysis.
Lattice Energy vs. Bond Dissociation

In the solid state, the ionic interactions between the ammonium cation and chloride anion provide a "thermodynamic cage" that prevents degradation. However, the C–N bond dissociation energy (BDE) in a tertiary benzylic system is significantly lower (~70-75 kcal/mol) compared to a primary amine.

Critical Insight: The stability of 4-APPH is binary.

  • Solid State (T < 150°C): Stable due to crystal lattice forces.

  • Solution/Melt: The activation energy (

    
    ) for C-N bond cleavage drops, allowing rapid elimination.
    

Thermodynamic Degradation Pathways

The following Graphviz diagram illustrates the competing degradation pathways. The Elimination Pathway is thermodynamically favored at high temperatures (entropy driven), while the Oxidation Pathway is kinetically favored in the presence of oxygen and moisture.

DegradationPathways Start 4-(2-Aminopropan-2-yl)phenol HCl (Solid State) Solv Solubilized/Melted (Free Ion Pair) Start->Solv Heat / Dissolution CarboCat Tertiary Benzylic Carbocation Intermediate Solv->CarboCat Thermal Stress (E1) Loss of NH3 Radical Phenoxy Radical Solv->Radical O2 / Light / Metal Ions Alkene 4-Isopropenylphenol (Polymerization Risk) CarboCat->Alkene - H+ Ammonia NH4Cl / NH3 (Byproduct) CarboCat->Ammonia Quinone Quinone Imine (Colored Impurities) Radical->Quinone Further Oxidation

Figure 1: Competing thermodynamic degradation pathways for 4-APPH. The red path (Elimination) dominates in acidic/thermal conditions; the green path (Oxidation) dominates in aerobic/neutral conditions.

Pathway A: The Retro-Ritter / Elimination Mechanism

Unlike primary amines (e.g., p-aminophenol), the tertiary carbon in 4-APPH stabilizes a carbocation intermediate.

  • Initiation: Thermal energy breaks the C-N bond, releasing ammonia (or ammonium chloride).

  • Propagation: A stable tertiary benzylic carbocation forms.

  • Termination: A proton is lost from the adjacent methyl group, forming the double bond of 4-isopropenylphenol .

    • Risk:[1] 4-isopropenylphenol is a reactive monomer that can dimerize or polymerize, leading to insoluble gums in your reactor or formulation.

Pathway B: Oxidative Discoloration

Phenols are electron-rich. The presence of the amine group (even if protonated) does not fully deactivate the ring against oxidation.

  • Mechanism: Electron abstraction

    
     Phenoxy radical 
    
    
    
    Quinone Methide or Quinone Imine.
  • Observation: Samples turning pink/brown over time indicate this pathway is active.

Experimental Protocols for Stability Profiling

Do not rely on generic stability data. You must validate the thermodynamic boundaries of your specific batch using these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC) for Melt/Decomp Analysis

Goal: Determine the safe processing window before deamination occurs.

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of 4-APPH HCl in a hermetically sealed aluminum pan (to contain ammonia evolution).

  • Reference: Empty hermetic aluminum pan.

  • Ramp: 10°C/min from 30°C to 300°C.

  • Analysis:

    • Look for a sharp endotherm (Melting Point).

    • Watch for an immediate or overlapping exotherm (Decomposition/Elimination).

    • Success Criterion: If the onset of decomposition is <10°C from the melt onset, the material cannot be melted without degradation.

Protocol: Forced Degradation (Stress Testing)

Goal: Quantify the kinetics of the elimination vs. oxidation pathways.

Stress ConditionDurationTarget MechanismAnalytical Marker (HPLC)
Acid (0.1N HCl) 24h @ 60°CHydrolysis / EliminationAppearance of 4-isopropenylphenol
Base (0.1N NaOH) 4h @ RTOxidation / Free BaseAppearance of Quinones / Color Change
Oxidation (3% H2O2) 2h @ RTRadical OxidationComplex mixture of oligomers
Thermal (Solid) 7 days @ 80°CSolid State DeaminationLoss of potency, ammonia smell

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 210 nm (Amine/Alkene) and 280 nm (Phenol).

Handling and Stabilization Strategy

Based on the thermodynamic profile, the following handling strategies are mandatory to maintain integrity:

  • Moisture Control (Critical):

    • The HCl salt is likely hygroscopic. Absorbed water lowers the lattice energy and acts as a plasticizer, increasing molecular mobility and accelerating the elimination reaction.

    • Action: Store in tight containers with silica gel or molecular sieves.

  • Atmospheric Protection:

    • To prevent Pathway B (Oxidation), handle under an inert atmosphere (Nitrogen or Argon), especially if the material is in solution.

  • Temperature Limits:

    • Avoid heating above 60°C for extended periods during drying.

    • If drying is required, use Vacuum Drying at lower temperatures (40°C) rather than convection heating.

  • pH Sensitivity:

    • Maintain acidic conditions (pH < 4) in solution to keep the amine protonated (stabilizing the C-N bond) and the phenol protonated (reducing oxidation risk).

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-amino- Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • Context: Provides baseline thermodynamic d
  • PubChem. 4-Cumylphenol Compound Summary. National Library of Medicine. Available at: [Link]

    • Context: Structural analog data for the 4-(1-methyl-1-phenylethyl)
  • Chemistry LibreTexts. Elimination Reactions of Quaternary Ammonium Salts (Hofmann Elimination). Available at: [Link][2][3][4][5]

    • Context: Mechanistic grounding for the elimination of amines
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (General Reference for Protocol 4.2).

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 4-(2-Aminopropan-2-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical research and drug development, we often encounter compounds with promising therapeutic potential but limited safety and toxicity data. 4-(2-Aminopropan-2-yl)phenol HCl is one such molecule. A comprehensive search for a dedicated Safety Data Sheet (SDS) and extensive toxicological studies for this specific compound reveals a significant data gap. This guide, therefore, adopts a scientifically rigorous approach to bridge this gap. By leveraging data from structurally analogous compounds, primarily the well-characterized parent molecule 4-aminophenol, we can construct a predictive toxicological profile. This allows for informed decision-making regarding handling, risk assessment, and the design of future preclinical safety studies.

This document is structured to provide a logical and in-depth analysis, moving from the known chemical identity to a predictive assessment of its biological activity and potential hazards. We will delve into the established toxicological mechanisms of related aminophenols to build a robust safety framework for 4-(2-Aminopropan-2-yl)phenol HCl.

Section 1: Chemical Identity and Data Availability

1.1. Elucidating the Structure

The compound is 4-(2-Aminopropan-2-yl)phenol hydrochloride. Its structure consists of a phenol ring substituted at the para position (position 4) with a 2-aminopropan-2-yl group. The amine functional group is protonated to form the hydrochloride salt, which typically enhances water solubility and stability.

The CAS number for the hydrochloride salt of the closely related compound, 4-(2-amino-2-methylpropyl)phenol, is 13990-26-6 .[1] The free base, 4-(2-Amino-2-methylpropyl)phenol, has the CAS number 51706-55-9 .[2][] It is crucial for researchers to verify the exact identity and CAS number of their material. For the purpose of this guide, we will consider the potential hazards associated with this structural class.

1.2. The Data Deficit

Section 2: Predictive Toxicology - A Framework Based on 4-Aminophenol

The primary structural alert within 4-(2-Aminopropan-2-yl)phenol HCl is the 4-aminophenol core. 4-Aminophenol (p-aminophenol) is a well-studied compound, known for its use as an intermediate in the synthesis of pharmaceuticals (like paracetamol) and other industrial chemicals.[4] Its toxicological profile, particularly its nephrotoxicity and hepatotoxicity, is well-documented and serves as a strong foundation for our predictive analysis.[5][6]

2.1. The Metabolic Activation of p-Aminophenol: A Precedent for Toxicity

The toxicity of p-aminophenol is intrinsically linked to its metabolic activation. The following diagram illustrates the key metabolic pathways.

cluster_0 Metabolic Activation of 4-Aminophenol PAP 4-Aminophenol NAPQI N-acetyl-p-benzoquinone imine (via Acetaminophen) PAP->NAPQI N-acetylation followed by CYP450 oxidation PBI p-Benzoquinone Imine PAP->PBI Oxidation (e.g., peroxidases) Glucuronide Glucuronide Conjugate PAP->Glucuronide UGT Sulfate Sulfate Conjugate PAP->Sulfate SULT GSH_Adduct Glutathione Adduct NAPQI->GSH_Adduct GSH Conjugation Covalent_Binding Covalent Binding to Cellular Macromolecules NAPQI->Covalent_Binding PBI->GSH_Adduct GSH Conjugation PBI->Covalent_Binding Toxicity Nephrotoxicity & Hepatotoxicity Covalent_Binding->Toxicity

Figure 1: Simplified metabolic pathways of 4-aminophenol leading to detoxification and bioactivation.

The key takeaway is the formation of reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI) from the N-acetylated metabolite (acetaminophen) and p-benzoquinone imine from 4-aminophenol itself.[7] These electrophilic intermediates can deplete cellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to oxidative stress and cell death.[6][8]

2.2. Predicted Toxicological Profile of 4-(2-Aminopropan-2-yl)phenol HCl

Based on the 4-aminophenol precedent, we can anticipate the following toxicological properties for 4-(2-Aminopropan-2-yl)phenol HCl.

Toxicological EndpointPredicted Hazard for 4-(2-Aminopropan-2-yl)phenol HClRationale based on 4-Aminophenol Data
Acute Oral Toxicity Harmful if swallowed. 4-Aminophenol is classified as harmful if swallowed, with reported LD50 values in rats around 671 mg/kg bw.[9] The aminopropan-2-yl side chain may alter the pharmacokinetic profile, but the inherent toxicity of the aminophenol core is likely to be retained.
Dermal Toxicity Potentially harmful in contact with skin. While 4-aminophenol has low acute dermal toxicity in animal studies (LD50 >5000 mg/kg bw), skin irritation and sensitization are concerns.[9]
Inhalation Toxicity Potentially harmful if inhaled. Data for 4-aminophenol dust inhalation is inconclusive, but it is generally recommended to avoid inhalation of aminophenol compounds.[9]
Skin Corrosion/Irritation May cause skin irritation. Aminophenols can be irritating to the skin.[10]
Eye Damage/Irritation May cause serious eye irritation. As with many chemical compounds, direct contact with the eyes is likely to cause irritation.
Skin Sensitization May cause an allergic skin reaction. 4-Aminophenol is a known skin sensitizer.[9]
Germ Cell Mutagenicity Suspected of causing genetic defects. Some aminophenols are suspected mutagens.[10][11]
Carcinogenicity Data not available; caution warranted. Long-term studies on 4-aminophenol have not shown clear carcinogenic effects, but due to the potential for metabolic activation, this remains an area for consideration.
Reproductive Toxicity Data not available; caution warranted. High doses of 4-aminophenol have shown fetal effects secondary to maternal toxicity in animal studies.[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust may irritate the respiratory tract.
Specific Target Organ Toxicity (Repeated Exposure) Kidneys and liver are potential target organs. The primary concern, based on 4-aminophenol, is nephrotoxicity and, to a lesser extent, hepatotoxicity due to the formation of reactive metabolites.[5][6][12]

Section 3: Experimental Protocols for Safe Handling and Risk Mitigation

Given the predicted hazard profile, a stringent set of safety protocols is mandatory when handling 4-(2-Aminopropan-2-yl)phenol HCl.

3.1. Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE.

cluster_1 Minimum PPE for Handling 4-(2-Aminopropan-2-yl)phenol HCl Compound 4-(2-Aminopropan-2-yl)phenol HCl Goggles Chemical Safety Goggles Compound->Goggles Gloves Chemical-Resistant Gloves (e.g., Nitrile) Compound->Gloves Coat Laboratory Coat Compound->Coat Respirator NIOSH-Approved Respirator (if dust is generated) Compound->Respirator

Figure 2: Essential Personal Protective Equipment (PPE).

3.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Containment: Use appropriate containment measures, such as a glove box, for handling larger quantities or for procedures with a high risk of aerosolization.

3.3. Step-by-Step Safe Handling Protocol

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Review the emergency procedures.

  • Handling:

    • Wear all required PPE before handling the compound.

    • Avoid creating dust. If weighing a solid, do so in a fume hood or on a balance with a draft shield.

    • Use compatible tools (e.g., spatulas) for transferring the solid.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Waste Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • Do not dispose of down the drain.

    • Contaminated materials (e.g., gloves, weighing paper) should be disposed of as chemical waste.

3.4. Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 4: Future Directions and Recommendations

The lack of specific toxicity data for 4-(2-Aminopropan-2-yl)phenol HCl underscores the need for further research before its widespread use. The following experimental workflows are recommended to establish a comprehensive safety profile.

cluster_2 Recommended Toxicity Testing Workflow Start 4-(2-Aminopropan-2-yl)phenol HCl Genotox In Vitro Genotoxicity Assays (e.g., Ames test, chromosomal aberration) Start->Genotox Cytotox In Vitro Cytotoxicity Assays (e.g., using renal and hepatic cell lines) Start->Cytotox Acute_Tox Acute Toxicity Studies (in vivo) (e.g., OECD guidelines) Genotox->Acute_Tox Cytotox->Acute_Tox Repeat_Dose_Tox Repeated-Dose Toxicity Studies (in vivo) (with focus on kidney and liver) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology Studies Repeat_Dose_Tox->Safety_Pharm End Comprehensive Risk Assessment Safety_Pharm->End

Figure 3: A proposed workflow for the toxicological evaluation of 4-(2-Aminopropan-2-yl)phenol HCl.

Conclusion

While 4-(2-Aminopropan-2-yl)phenol HCl presents a data gap in terms of its specific safety and toxicity profile, a robust predictive framework can be established based on its structural analogue, 4-aminophenol. The primary toxicological concerns are centered around its potential for metabolic activation leading to nephrotoxicity and hepatotoxicity. Researchers and drug development professionals must handle this compound with the utmost care, adhering to stringent safety protocols. The path forward requires a systematic and thorough toxicological evaluation to fully characterize its safety profile and unlock its potential therapeutic applications.

References

  • Miadzvedski, I. (2013). Acute toxicity of spatially hindered derivatives of aminophenol and catechol. ResearchGate. Retrieved from [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. PubMed. Retrieved from [Link]

  • BrainKart. (2017, December 27). p-Aminophenol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). Phenol, 4-amino-: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005, August 8). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. PubMed. Retrieved from [Link]

Sources

In-depth Technical Guide: Thermal Characterization of 4-(2-Aminopropan-2-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_preface>

This guide provides a comprehensive technical overview of the methodologies and underlying principles for determining the melting point and thermal decomposition profile of 4-(2-Aminopropan-2-yl)phenol hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the thermal properties of this compound require precise characterization to ensure stability, purity, and safety throughout the drug development lifecycle. A thorough understanding of these characteristics is not merely a regulatory formality but a fundamental necessity for creating a safe, stable, and effective drug product.

Introduction: The Criticality of Thermal Analysis in Pharmaceutical Development

Thermal analysis serves as a cornerstone in the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. The melting point is a primary indicator of purity, while the thermal decomposition profile dictates a compound's stability under various processing and storage conditions. This document delves into the experimental determination of these parameters, emphasizing the rationale behind the chosen analytical techniques and providing field-tested protocols.

Physicochemical Properties of 4-(2-Aminopropan-2-yl)phenol HCl

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄ClNO[1]

  • Molecular Weight: 187.67 g/mol [1]

  • Chemical Structure:

The presence of a phenolic hydroxyl group, a tertiary amine, and the hydrochloride salt form all influence the compound's thermal behavior.

Determination of Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this occurs over a narrow range. Impurities typically depress and broaden this range, making melting point a powerful tool for purity assessment.

Recommended Methodology: Differential Scanning Calorimetry (DSC)

While traditional methods provide a preliminary value, Differential Scanning Calorimetry (DSC) offers superior accuracy and a wealth of additional information.[2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique can also reveal other thermal events like polymorphic transitions and the onset of decomposition.[4]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan and crimp the lid.

  • Experimental Conditions:

    • Temperature Range: 25°C to 300°C

    • Heating Rate: 10°C/min

    • Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm in the DSC thermogram.

ParameterExpected Value RangeSignificance
Melting Point (Onset) ~232-243 °C[5][6]Primary indicator of identity and purity.
Enthalpy of Fusion (ΔHfus) Compound-specificEnergy required to melt the crystal lattice.

Note: The exact melting point can vary based on sample purity and DSC conditions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of Sample start->weigh pan Place in Aluminum Pan weigh->pan crimp Crimp Lid pan->crimp load Load Sample into DSC crimp->load Transfer program Set Method: - Temp: 25-300°C - Rate: 10°C/min - Purge: N2 @ 50mL/min load->program run Run Experiment program->run analyze Analyze Thermogram run->analyze Generate Data report Report Onset Temp, Peak Temp, ΔHfus analyze->report end End report->end

Caption: Workflow for Melting Point Determination by DSC.

Thermal Decomposition: Defining Stability Limits

Thermal decomposition is the breakdown of a substance into simpler components upon heating. Understanding the onset of this process is critical for defining safe manufacturing and storage conditions.

Recommended Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the ideal technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][7]

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Range: 25°C to 400°C

    • Heating Rate: 10°C/min

    • Purge Gas: Nitrogen at 50 mL/min

  • Data Analysis: The onset of thermal decomposition is the temperature at which significant mass loss begins. The temperature at 5% mass loss (T₅%) is a common metric.

ParameterExpected Value RangeSignificance
Onset of Decomposition (T_onset) > 250 °CIndicates the start of thermal degradation.
Temperature at 5% Mass Loss (T₅%) > 260 °CA practical upper-temperature limit for handling.

Note: Decomposition is expected to occur at a temperature above the melting point.

TGA_Workflow A Calibrate TGA (Mass & Temperature) B Weigh 5-10 mg of Sample into TGA Pan A->B C Load Sample into TGA Furnace B->C D Program Method: - Temp: 25-400°C - Rate: 10°C/min - Purge: N2 C->D E Initiate TGA Run D->E F Record Mass vs. Temperature Data E->F G Analyze TGA Curve for Onset of Mass Loss (T_onset, T₅%) F->G H Report Thermal Stability Profile G->H

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Phenolic Resins Using 4-(2-Aminopropan-2-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Functional Frontier of Phenolic Resins

Phenolic resins, the first entirely synthetic polymers, have remained indispensable in a multitude of industrial applications for over a century due to their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The versatility of these thermosetting polymers stems from the polycondensation reaction of a phenol with an aldehyde, typically formaldehyde.[1][3] While traditional phenolic resins have a storied history, the contemporary demand for advanced materials with tailored functionalities necessitates the exploration of novel monomers.[4][5] The incorporation of functional groups into the phenolic backbone can impart new properties, leading to resins with enhanced performance characteristics for specialized applications, such as advanced composites, coatings, and materials for the electronics and aerospace industries.[6][7]

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of 4-(2-aminopropan-2-yl)phenol hydrochloride as a monomer in the synthesis of a novel functionalized phenolic resin. The presence of a primary amine and an isopropyl group on the phenol structure is anticipated to significantly influence the polymerization process and the final properties of the cured resin, potentially offering improved solubility, modified cross-linking density, and a platform for further chemical modifications. These notes are intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new polymers with unique property profiles.

Monomer Profile: 4-(2-Aminopropan-2-yl)phenol HCl

A thorough understanding of the monomer is critical for designing a successful polymerization strategy.

PropertyValueSource
Chemical Name This compound
CAS Number Not readily available for the 2-aminopropan-2-yl isomer. A similar isomer, 4-(1-aminopropan-2-yl)phenol HCl, has CAS 13238-99-8.[8]
Molecular Formula C₉H₁₄ClNO[9]
Molecular Weight 187.67 g/mol [9]
Structure A phenol ring substituted at the para position with a 2-aminopropan-2-yl group. The amine is present as a hydrochloride salt.
Purity Typically available at ≥95%[9]

Key Structural Features and Predicted Reactivity:

  • Phenolic Hydroxyl Group: This group activates the ortho and para positions of the aromatic ring towards electrophilic substitution, which is the fundamental reaction in phenolic resin formation.[2]

  • Para-Substitution: The bulky 2-aminopropan-2-yl group at the para position will direct the formaldehyde addition primarily to the two ortho positions. This could lead to a more linear polymer chain compared to phenol, which can also react at the para position.

  • Primary Amine: The primary amine group is also reactive towards formaldehyde and can form methylolamines or Schiff bases. This introduces the possibility of incorporating nitrogen into the polymer backbone or forming additional cross-linking sites. The amine's reactivity will be influenced by the reaction pH. In its hydrochloride salt form, the amine is protonated and less nucleophilic.

  • Isopropyl Group: The tertiary carbon of the isopropyl group provides steric hindrance around the para position, reinforcing the ortho-directing nature of the hydroxyl group.

Proposed Synthetic Protocol: Synthesis of a Resol-type Phenolic Resin

Given the potential for the amine group to participate in the reaction, a base-catalyzed (resol) approach is proposed.[10][11] This will deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and can also deprotonate the ammonium salt to free the amine for reaction. An excess of formaldehyde will be used to ensure the formation of a thermosetting resin with reactive methylol groups.[12][13]

Materials and Equipment:

  • 4-(2-Aminopropan-2-yl)phenol HCl

  • Formaldehyde solution (37 wt% in water)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Methanol

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and temperature probe

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

Experimental Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a temperature probe.

  • Reagent Charging:

    • To the flask, add 4-(2-aminopropan-2-yl)phenol HCl (1 equivalent).

    • Add distilled water to create an approximately 50% (w/w) solution.

    • Begin stirring the mixture.

  • Catalyst Addition and pH Adjustment:

    • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to the stirring mixture. The HCl salt will be neutralized, and the solution will become basic.

    • Monitor the pH and adjust to approximately 8.5-9.0. This pH will activate the phenolic ring for electrophilic substitution and free the primary amine.[13]

  • Formaldehyde Addition:

    • Calculate the required amount of 37% formaldehyde solution to achieve a formaldehyde to phenol molar ratio of 1.5:1.[13]

    • Add the formaldehyde solution to the reaction mixture dropwise, ensuring the temperature does not rise uncontrollably due to the exothermic reaction.

  • Reaction:

    • Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours under reflux.[14]

    • Monitor the reaction progress by periodically checking the viscosity or by taking small aliquots for analysis (e.g., by thin-layer chromatography).

  • Dehydration:

    • Once the desired degree of condensation is reached (indicated by an increase in viscosity), reconfigure the apparatus for distillation.

    • Apply a vacuum and gently heat the mixture to remove water and any unreacted formaldehyde. Be cautious not to advance the polymerization too far, which could lead to gelation in the flask.

  • Product Isolation:

    • Cool the resulting viscous resin to room temperature.

    • The resin can be used as is or dissolved in a suitable solvent like methanol for storage and further application.

Characterization of the Novel Phenolic Resin

A suite of analytical techniques should be employed to characterize the structure and properties of the newly synthesized resin.[15]

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the incorporation of formaldehyde into the phenolic structure through the appearance of bands corresponding to methylene bridges and methylol groups. Disappearance or shifting of the N-H bands of the primary amine can indicate its participation in the reaction.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation of the resin, including the determination of the degree of substitution on the aromatic ring, the ratio of methylene to ether bridges, and the presence of methylol groups.[15]
Gel Permeation Chromatography (GPC) Determination of the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the synthesized resin.[15]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the resin and its char yield at elevated temperatures. The incorporation of the aminopropan-2-yl group may influence the degradation pathway and final char yield.[14]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the uncured resin and characterization of the curing exotherm upon heating.[14]

Visualization of Reaction and Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Monomer 4-(2-Aminopropan-2-yl)phenol Activation Phenoxide Formation (Deprotonation of -OH) Monomer->Activation NaOH Formaldehyde Formaldehyde (CH₂O) Addition Electrophilic Addition of CH₂O at ortho positions Formaldehyde->Addition Catalyst NaOH (Base Catalyst) Catalyst->Activation Activation->Addition Methylol Formation of Methylolphenols Addition->Methylol Condensation Condensation Reaction (Formation of Methylene Bridges) Methylol->Condensation Heat Resin Resol-type Phenolic Resin Condensation->Resin Water Water (H₂O) Condensation->Water

Caption: Proposed reaction mechanism for the base-catalyzed synthesis of a resol-type phenolic resin.

Experimental_Workflow start Start reactor_setup 1. Reactor Setup (Flask, Condenser, Stirrer) start->reactor_setup reagent_charge 2. Reagent Charging (Monomer + Water) reactor_setup->reagent_charge ph_adjustment 3. pH Adjustment (Add NaOH to pH 8.5-9.0) reagent_charge->ph_adjustment formaldehyde_add 4. Formaldehyde Addition (1.5:1 molar ratio) ph_adjustment->formaldehyde_add reaction 5. Reaction (70-80°C, 2-3h) formaldehyde_add->reaction dehydration 6. Dehydration (Vacuum Distillation) reaction->dehydration isolation 7. Product Isolation (Cooling and Storage) dehydration->isolation characterization 8. Characterization (FTIR, NMR, GPC, TGA, DSC) isolation->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis and characterization of the novel phenolic resin.

Potential Applications and Advantages

The unique structure of a phenolic resin derived from 4-(2-aminopropan-2-yl)phenol suggests several potential advantages and applications:

  • Improved Toughness: The flexible aminopropyl group may increase the toughness and reduce the brittleness often associated with highly cross-linked phenolic resins.[16]

  • Adhesion Promotion: The presence of amine groups can enhance adhesion to various substrates, making the resin a candidate for advanced adhesives and coatings.

  • Post-Polymerization Modification: The primary amine provides a reactive handle for further chemical modifications, such as grafting other polymer chains or introducing specific functionalities.

  • Modified Curing Behavior: The amine group could potentially participate in the curing process, leading to a modified network structure with different thermal and mechanical properties compared to traditional resoles.

Safety Precautions

  • Phenols and formaldehyde are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • The polymerization reaction is exothermic and should be carefully controlled to prevent runaways.

References

  • JFE Chemical Corporation. (n.d.). Development and Applications of Functional Phenolic Resins.
  • ChemAnalyst. (2025, September 30). Production Process of Phenolic Resin.
  • Encyclopedia of Polymer Science and Technology. (n.d.). Phenolic Resins.
  • Elephchem. (2025, August 5). What are phenolic resins and how are they classified?
  • Wood and Fiber Science. (n.d.). Characterization of chemical properties and flow parameters of powdered phenol-formaldehyde resins.
  • SpringerLink. (2015, December 3). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources.
  • ResearchGate. (2025, August 6). New method for the synthesis of formaldehyde-free phenolic resins from lignin-based aldehyde precursors.
  • Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties.
  • ResearchGate. (n.d.). Phenolic Resins: Chemistry, Reactions, Mechanism.
  • ResearchGate. (2025, August 6). Synthesis and characterization of phenolic resin with high char yield.
  • ACS Publications. (n.d.). Synthesis and Characterization of Resol Type Phenolic Resin/Layered Silicate Nanocomposites.
  • Elephchem. (2025, September 5). Applications of Phenolic Resin and its Composites.
  • R Discovery. (2024, January 1). Surface characteristics of phenolic resin coatings.
  • CymitQuimica. (n.d.). 4-amino-2-(propan-2-yl)phenol hydrochloride.
  • NASA. (1979, September 4). SYNTHESIS OF IMPROVED PHENOLIC RESINS.
  • J-STAGE. (n.d.). Precision Polymerization of Designed Phenol: New Aspects of Phenolic Resin Chemistry.
  • Google Patents. (n.d.). WO2016069572A1 - Resole phenolic resins curable with functional polyesters.
  • PubMed. (2026, February 2). Functionalized benzoxazine-based phenolic resins for in situ photosynthesis and utilization of hydrogen peroxide.
  • ACS Publications. (n.d.). Revitalizing Traditional Phenolic Resin toward a Versatile Platform for Advanced Materials.
  • EPA CompTox Chemicals Dashboard. (n.d.). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties.
  • Emerald Publishing. (2025, February 18). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art.
  • Dongsen Chemicals. (2024, January 2). Phenolic resins in paints and coatings.
  • PubChem. (n.d.). 4-Aminophenol hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride.
  • ChemicalBook. (2022, August 26). 4-(1-aminopropan-2-yl)phenol HCl salt.

Sources

Step-by-step preparation of 4-(2-Aminopropan-2-yl)phenol hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the preparation, storage, and handling of 4-(2-Aminopropan-2-yl)phenol hydrochloride (CAS: 117580-09-3). Also known as 4-(1-amino-1-methylethyl)phenol, this compound features a phenolic moiety attached to a tertiary alkyl amine. Due to the presence of both an oxidizable phenol and a protonatable amine, specific care is required to maintain stability and solubility. This guide is designed for researchers utilizing this compound as a synthetic building block, metabolic standard, or bioactive ligand.

Chemical Identity & Properties

Before formulation, it is critical to understand the physicochemical behavior of the compound to predict solubility and stability issues.

PropertyDescription
Chemical Name This compound
Synonyms 4-(1-Amino-1-methylethyl)phenol HCl; 4-Hydroxycumylamine HCl
CAS Number 117580-09-3
Molecular Formula C₉H₁₃NO[1] · HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
Solubility Water: High (>50 mM); DMSO: High (>100 mM); Ethanol: Moderate
pKa (Estimated) Amine: ~9.8 (Protonated at pH 7.4); Phenol: ~10.0 (Neutral at pH 7.4)
Stability Hygroscopic; Phenolic group susceptible to oxidation (turning pink/brown).

Critical Mechanistic Insight: At physiological pH (7.4), the amine exists predominantly as the cationic ammonium species (


), while the phenol remains protonated (

). This charge ensures good aqueous solubility. However, in highly basic conditions (pH > 10), the formation of the phenolate anion (

) and free amine (

) alters solubility and increases oxidative susceptibility.

Materials & Equipment

  • Reagent: this compound (Purity ≥98%).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Cell culture grade).

    • Water, Nuclease-free, Deionized (Milli-Q or equivalent).

    • Phosphate Buffered Saline (PBS), pH 7.4 (Mg²⁺/Ca²⁺ free).

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).

    • Vortex Mixer.

    • Argon or Nitrogen gas line (for headspace purging).

    • Amber glass vials (to prevent photodegradation).

Protocol: Stock Solution Preparation

For long-term storage and reproducibility, prepare a high-concentration stock solution in an organic solvent (DMSO). Aqueous stocks are not recommended for storage >24 hours due to accelerated oxidation rates.

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 100 mM stock solution.

    • Example: To prepare 1 mL of 100 mM stock:

      
      
      
  • Weighing:

    • Equilibrate the reagent vial to room temperature (prevent condensation).

    • Weigh ~18.8 mg of the hydrochloride salt into a sterile amber glass vial.

    • Note: The salt is hygroscopic. Work quickly and recap the source vial immediately.

  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be completely clear and colorless. If a pink tint is observed, the solid has partially oxidized; consider repurification or fresh stock.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Purge the headspace of each vial with Argon or Nitrogen gas.

    • Seal tightly and store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Working Solution

Prepare this solution immediately prior to experimentation.

  • Dilution:

    • Thaw the DMSO stock aliquot at room temperature.

    • Dilute 1:1000 into the assay buffer (e.g., PBS) to achieve a final concentration of 100 µM .

    • Example: Add 10 µL of 100 mM Stock to 9.99 mL of PBS.

  • Mixing:

    • Vortex gently.

    • Solubility Check: At 100 µM, the compound should remain soluble. If preparing higher concentrations (>1 mM) in PBS, observe for precipitation. The hydrochloride salt is acidic; for high concentrations, verify that the buffer capacity is sufficient to maintain pH 7.4.

  • Filtration (Optional):

    • If sterility is required, filter through a 0.22 µm PVDF or PES membrane. Do not use Nylon membranes as phenols can bind non-specifically.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing and validating the solution.

G Start Solid Reagent (HCl Salt) Weigh Weigh Reagent (Hygroscopic!) Start->Weigh Solvent Add Anhydrous DMSO (Target: 100 mM) Weigh->Solvent Vortex Vortex & Dissolve Solvent->Vortex QC_Visual QC Check: Clear/Colorless? Vortex->QC_Visual Pink Pink/Brown Color: Oxidation Detected QC_Visual->Pink No Clear Clear Solution QC_Visual->Clear Yes Discard Discard Reagent Pink->Discard Aliquot Aliquot & Argon Purge Clear->Aliquot Store Store at -80°C Aliquot->Store Dilute Dilute in PBS (Working Solution) Store->Dilute Use

Figure 1: Preparation workflow emphasizing the critical quality control check for oxidative degradation.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Pink/Red Solution Oxidation of the phenol group to quinone-like species.Discard solution. Ensure fresh DMSO is used and storage vials are argon-purged.
Precipitation in Buffer Concentration exceeds solubility limit or pH shock.Ensure final concentration <10 mM in PBS. Check pH; if pH > 10, free base may precipitate.
Yellowing over time Slow oxidation or photodegradation.Store strictly in amber vials. Use fresh aliquots for sensitive assays.

References

  • PubChem. (n.d.). Phenol, 4-(2-amino-1-methylethyl)- (Related Isomer Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Applications of 4-(2-Aminopropan-2-yl)phenol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminopropan-2-yl)phenol hydrochloride (CAS: 98959-55-8), also known as 4-hydroxy-α,α-dimethylbenzylamine HCl, represents a "privileged scaffold" in organometallic chemistry. Its structure combines a phenolic hydroxyl group (hard donor) with a sterically hindered primary amine (intermediate donor) on a rigid aromatic backbone.

While the hydrochloride salt itself is catalytically inert, it serves as a critical precursor for Aminophenolate and Salicylaldimine (Schiff Base) ligands. When coordinated with transition metals (Zn, Ti, Al) or main group elements (Mg, Ga), these derivatives form highly active single-site catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide,


-Caprolactone). This application note details the conversion of the hydrochloride precursor into active zinc-based catalysts and their deployment in synthesizing biodegradable polyesters.

Chemical Architecture & Ligand Design

The utility of 4-(2-Aminopropan-2-yl)phenol stems from its ability to form bidentate (


) or tridentate (

) ligand environments. The gem-dimethyl group adjacent to the amine provides essential steric bulk, which stabilizes the metal center and enhances stereocontrol during polymerization.
Pathway to Active Catalyst

The transformation follows a linear workflow:

  • Neutralization: Conversion of the HCl salt to the free amine.

  • Ligand Synthesis: Condensation with salicylaldehydes to form Schiff bases.

  • Metallation: Reaction with alkyl metal precursors (e.g.,

    
    ) to form the active catalyst.
    
Visualization: Catalyst Synthesis Workflow

CatalystSynthesis Precursor 4-(2-Aminopropan-2-yl)phenol HCl Salt Neutralization Step 1: Neutralization (NaOH/DCM) Precursor->Neutralization FreeBase Free Amine Intermediate Neutralization->FreeBase LigandSynth Step 2: Condensation (Salicylaldehyde) FreeBase->LigandSynth - H2O Ligand N,O-Schiff Base Ligand (L) LigandSynth->Ligand Metallation Step 3: Metallation (ZnEt2) Ligand->Metallation ActiveCat Active Catalyst [L-Zn-Et]2 Metallation->ActiveCat - Ethane

Figure 1: Step-by-step synthetic pathway from the hydrochloride salt precursor to the active Zinc-ethyl aminophenolate catalyst.[1][2]

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (Neutralization & Condensation)

Objective: Isolate the free amine and synthesize the salicylaldimine ligand (L1) via condensation with 3,5-di-tert-butylsalicylaldehyde.

Reagents:

  • 4-(2-Aminopropan-2-yl)phenol HCl (10 mmol)

  • 3,5-Di-tert-butylsalicylaldehyde (10 mmol)

  • Sodium Hydroxide (1M aqueous)

  • Dichloromethane (DCM), Ethanol (EtOH)

  • Magnesium Sulfate (

    
    )
    

Procedure:

  • Neutralization: Dissolve 1.88 g of the HCl salt in 20 mL water. Add 10 mL of 1M NaOH. Extract the free base immediately into DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over

    
    , filter, and evaporate the solvent under reduced pressure to yield the free amine as a viscous oil/solid.
    
  • Condensation: Dissolve the freshly isolated free amine (1 eq) in absolute ethanol (30 mL).

  • Addition: Add 3,5-di-tert-butylsalicylaldehyde (1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will turn bright yellow.
    
  • Crystallization: Cool to room temperature. The Schiff base ligand (L1) will precipitate. Filter and wash with cold ethanol.

    • Validation:

      
       NMR should show the disappearance of the aldehyde proton (
      
      
      
      , ~9.8 ppm) and appearance of the imine proton (
      
      
      , ~8.4 ppm).
Protocol B: Synthesis of Zinc Catalyst [L1-Zn-Et]

Safety Warning: Diethylzinc (


) is pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen/Argon) using Schlenk line or Glovebox techniques.

Procedure:

  • Dissolve Ligand L1 (1.0 mmol) in anhydrous Toluene (10 mL) in a Schlenk flask.

  • Cool the solution to

    
    .
    
  • Slowly add

    
     (1.1 mmol, 1.1 M in toluene) via syringe.
    
  • Allow the reaction to warm to room temperature and stir for 2 hours. Ethane gas evolution will be observed.

  • Remove solvent under vacuum to yield the catalyst as a yellow solid.

Protocol C: Catalytic Ring-Opening Polymerization (ROP) of rac-Lactide[2]

Objective: Polymerize rac-lactide to Polylactide (PLA) using the synthesized Zinc complex.

Procedure:

  • Preparation: In a glovebox, weigh rac-lactide (1.0 g, 6.9 mmol) and the Zinc Catalyst (0.069 mmol, 100:1 monomer:catalyst ratio).

  • Solvent: Dissolve in minimal DCM (5 mL) or perform in melt (bulk) at

    
    .
    
  • Initiation: Add Benzyl Alcohol (1 eq relative to catalyst) as an initiator (optional, accelerates initiation).

  • Reaction: Stir at room temperature.

  • Termination: Quench with acidic methanol (5% HCl in MeOH). The polymer will precipitate as a white solid.

  • Purification: Dissolve in DCM and reprecipitate in cold methanol.

Mechanism of Action

The polymerization proceeds via a Coordination-Insertion Mechanism . The zinc center activates the carbonyl of the lactide monomer, while the phenolate ligand prevents catalyst aggregation and controls stereochemistry.

Catalytic Cycle Visualization

ROP_Mechanism Cat Active Species (L-Zn-OR) Coord Monomer Coordination (Zn...O=C) Cat->Coord + Lactide Insert Nucleophilic Attack & Insertion Coord->Insert Acyl-O Cleavage Prop Chain Propagation (Zn-O-Polymer) Insert->Prop Ring Opening Prop->Coord + Lactide (Cycle) Term Termination (Hydrolysis) Prop->Term + MeOH/HCl

Figure 2: Coordination-Insertion mechanism for the ROP of Lactide. The "L-Zn-OR" species is generated in situ from the reaction of the ethyl-zinc precursor with benzyl alcohol or adventitious alkoxides.

Performance Data & Optimization

The following table summarizes expected performance metrics based on aminophenolate-Zinc systems reported in the literature (e.g., Frontiers in Chemistry, MDPI).

VariableCondition ACondition BCondition C
Solvent Dichloromethane (

)
Toluene (

)
Bulk Melt (

)
Time 2 - 4 hours1 - 2 hours15 - 30 mins
Conversion > 90%> 95%> 98%
PDI (Mw/Mn) 1.10 - 1.201.20 - 1.351.40 - 1.60
Control ExcellentGoodModerate

Optimization Notes:

  • Steric Bulk: Increasing the bulk on the salicylaldehyde (e.g., using 3,5-dicumyl vs. 3,5-di-tert-butyl) generally increases stereoselectivity (isotactic bias) but may slow down the rate.

  • Electronic Effects: Electron-withdrawing groups on the ligand backbone increase the Lewis acidity of the Zn center, typically increasing propagation rates.

References

  • Review of Aminophenolate Zinc Complexes: Chen, Y., et al. (2018). Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. Frontiers in Chemistry. [Link]

  • Mechanistic Insights on ROP: Wang, H., et al. (2022). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. MDPI Polymers. [Link]

  • General Ligand Synthesis Context: Preparation of 4-Hydroxybenzylamine derivatives and their application in Schiff Base chemistry. [Link]

  • Gallium Complexes for Copolymerization: Nifant'ev, I.E., et al. (2022). The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study.[3] International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for Amine-Functionalization using 4-(2-Aminopropan-2-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Surface Bio-functionalization

In the landscape of bioconjugation and material science, the precise engineering of surfaces with bioactive molecules is paramount for advancements in drug delivery, biosensing, and medical implant technology. The introduction of primary amine groups onto a substrate serves as a crucial first step, creating reactive sites for the covalent attachment of proteins, peptides, nucleic acids, and other ligands. 4-(2-Aminopropan-2-yl)phenol hydrochloride is a bifunctional molecule offering a unique combination of a primary amine and a phenolic hydroxyl group. This structure presents both opportunities and challenges in functionalization strategies. The primary amine provides a nucleophilic handle for a variety of coupling chemistries, while the aromatic phenol moiety can be leveraged for other specific interactions or may require consideration to prevent unwanted side reactions.

This comprehensive guide provides detailed protocols and technical insights for the effective use of 4-(2-aminopropan-2-yl)phenol HCl in amine-functionalization procedures. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₉H₁₄ClNOCymitQuimica[1]
Molecular Weight 187.67 g/mol CymitQuimica[1]
Appearance White to off-white solidN/A
pKa (amine, predicted) ~9.5 - 10.5Estimated based on similar structures
pKa (phenol) ~10Estimated based on similar structures

Safety Precautions: 4-(2-Aminopropan-2-yl)phenol HCl should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Principle: The Amine Hydrochloride Salt

4-(2-Aminopropan-2-yl)phenol is provided as a hydrochloride (HCl) salt. In this form, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and unreactive in most coupling reactions. Therefore, a critical first step in any functionalization protocol is the in-situ neutralization of the amine salt to its free amine form (R-NH₂) using a non-nucleophilic base. This deprotonation is essential to liberate the lone pair of electrons on the nitrogen, which is required for its nucleophilic attack on an activated surface.[2][3]

Caption: Diazonium salt formation and grafting workflow.

Experimental Protocol:

Materials:

  • Substrate to be functionalized (e.g., glassy carbon electrode, gold surface, carbon nanotubes)

  • 4-(2-Aminopropan-2-yl)phenol HCl

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

  • Washing solvents (e.g., acetonitrile, ethanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. This may involve sonication in appropriate solvents or electrochemical cleaning, depending on the material.

  • Preparation of the Diazonium Salt Solution (In-Situ):

    • Caution: Diazonium salts can be explosive when isolated. These reactions should be performed in solution at low temperatures and behind a safety shield.

    • Dissolve 4-(2-aminopropan-2-yl)phenol HCl in a cold (0-5 °C) aqueous solution of HCl (e.g., 0.5 M).

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) dropwise to the amine solution while maintaining the temperature between 0 and 5 °C with constant stirring.

    • Allow the reaction to proceed for 15-30 minutes at low temperature. The formation of the diazonium salt is often indicated by a color change.

  • Grafting Reaction:

    • Immerse the cleaned substrate into the freshly prepared diazonium salt solution.

    • For spontaneous grafting, allow the substrate to remain in the solution for 1-2 hours at room temperature.

    • For electrochemical grafting, use the substrate as the working electrode in a three-electrode setup and apply a reducing potential. The potential and duration will depend on the substrate and should be determined from cyclic voltammetry or literature precedents.

  • Washing:

    • After the grafting period, remove the substrate from the solution and rinse it thoroughly with deionized water, followed by ethanol and the solvent used for the reaction (e.g., acetonitrile) to remove any physisorbed material.

    • Dry the functionalized surface under a stream of inert gas (e.g., nitrogen or argon).

Expert Insights:

  • Phenol Reactivity: The phenolic hydroxyl group is generally stable under the acidic conditions of diazotization. It can, however, undergo azo coupling with the diazonium salt under neutral to basic conditions. Therefore, it is crucial to maintain acidic conditions throughout the diazotization and grafting steps to prevent polymerization and side reactions.

  • Surface Coverage: The thickness and density of the grafted layer can be controlled by varying the concentration of the diazonium salt, the reaction time, and in the case of electrochemical grafting, the applied potential and charge passed.

[4]### Protocol 3: Functionalization of Epoxy-Coated Surfaces

Epoxy-functionalized surfaces provide a reactive electrophilic site for nucleophilic attack by primary amines. This reaction, known as epoxide ring-opening, forms a stable carbon-nitrogen bond and results in the introduction of a hydroxyl group adjacent to the newly formed secondary amine.

[5]Mechanism of Action:

The nucleophilic primary amine attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring. This reaction is typically carried out under neutral or slightly basic conditions.

Caption: Ring-opening of an epoxide with a primary amine.

Experimental Protocol:

Materials:

  • Epoxy-functionalized substrate (e.g., epoxy-coated glass slide)

  • 4-(2-Aminopropan-2-yl)phenol HCl

  • Reaction Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.0) or another suitable buffer with a slightly alkaline pH.

  • Non-nucleophilic base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Washing solvents (e.g., ethanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Ensure the epoxy-coated surface is clean and dry.

  • Preparation of the Amine Solution:

    • Dissolve 4-(2-aminopropan-2-yl)phenol HCl in the Reaction Buffer to the desired concentration (e.g., 20 mM).

    • Add a 1.5 to 2-fold molar excess of a non-nucleophilic base (e.g., TEA) to neutralize the HCl and ensure the amine is in its free, nucleophilic form.

  • Coupling Reaction:

    • Immerse the epoxy-functionalized substrate in the amine solution.

    • Incubate for 2-4 hours at room temperature or for a shorter duration at a slightly elevated temperature (e.g., 37-50 °C). The reaction progress can be monitored by surface characterization techniques if applicable.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with the Reaction Buffer, followed by deionized water and ethanol to remove any unreacted amine.

    • Dry the surface under a stream of inert gas.

Expert Insights:

  • pH Considerations: The rate of the epoxide ring-opening reaction with amines is generally faster at a slightly alkaline pH, as this ensures a higher concentration of the deprotonated, more nucleophilic amine. *[6] Phenol Stability: The phenolic hydroxyl group is unreactive towards the epoxide under these conditions and does not require protection.

Conclusion

4-(2-Aminopropan-2-yl)phenol HCl is a valuable reagent for introducing primary amine functionalities onto a variety of substrates. The choice of functionalization strategy—be it EDC/NHS coupling, diazonium chemistry, or epoxide ring-opening—will depend on the nature of the substrate and the desired surface properties. In all cases, the neutralization of the amine hydrochloride is a critical prerequisite for reactivity. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile molecule to create tailored surfaces for a wide range of applications in the biomedical and materials sciences.

References

  • ResearchGate. How can I neutralize aminehydrochlorides? [Link]

  • Scite.ai. Amine Coupling Through EDC/NHS: A Practical Approach. [Link]

  • International Journal of Molecular Sciences. Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. [Link]

  • PMC. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. [Link]

  • Bangs Laboratories. Covalent Coupling. [Link]

  • MDPI. Grafting of Diazonium Salts on Surfaces: Application to Biosensors. [Link]

  • Analytical Methods. Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors. [Link]

  • Frontiers in Chemistry. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks. [Link]

  • MDPI. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • Applied Surface Science Advances. Functionalized epoxy resins for enhanced interface properties and corrosion resistance. [Link]

  • Paint & Coatings Industry. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]

  • Biologix Group. 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. [Link]

  • Agilent. Coupling Protocol for LodeStars Carboxyl Magnetic Beads with Co‑Activators (Two Step). [Link]

  • Bioclone. Amine-terminated Magnetic Beads conjugation protocol for Affinity Purification. [Link]

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Troubleshooting & Optimization

Preventing oxidation of 4-(2-Aminopropan-2-yl)phenol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support resource for researchers handling 4-(2-Aminopropan-2-yl)phenol hydrochloride . It is designed to move beyond basic safety data sheets, providing mechanistic insights and actionable troubleshooting protocols.

Compound: this compound Subject: Prevention of Oxidative Degradation & Hygroscopic Failure

Part 1: The Mechanism of Degradation (The "Why")

Users often report this white crystalline solid turning pink or brown over time. This is not a random occurrence but a predictable cascade of chemical events.

The "Pink Syndrome": Phenolic Oxidation

While the hydrochloride salt stabilizes the amine group (by protonating the nitrogen and preventing N-oxidation), the phenolic hydroxyl group remains vulnerable.

  • Initiation: Exposure to light or trace metal ions triggers the loss of a proton and electron (Proton-Coupled Electron Transfer - PCET) from the phenol, creating a phenoxyl radical .

  • Propagation: These radicals are resonance-stabilized but eventually couple or oxidize further to form quinone methides or benzoquinones .

  • Coloration: Quinones are highly conjugated chromophores. Even ppm-level contamination results in a distinct pink hue. As polymerization occurs, this shifts to brown/black.

Visualization: The Oxidation Cascade

The following diagram illustrates the specific pathway leading to discoloration.

OxidationPathway cluster_0 Critical Control Point Intact Intact Molecule (Colorless Solid) Trigger Trigger: Light / O2 / Moisture Intact->Trigger Radical Phenoxyl Radical (Reactive Intermediate) Trigger->Radical -H• (PCET) Quinone Benzoquinone Species (Pink/Red Impurity) Radical->Quinone Oxidation Polymer Oligomers (Brown Sludge) Quinone->Polymer Polymerization

Caption: Figure 1. The oxidative degradation pathway from colorless phenol to colored quinone impurities.[1][2]

Part 2: Storage Protocols (The "How")

To maintain purity >98%, you must control three variables: Moisture, Oxygen, and Light . Moisture is particularly insidious because this HCl salt is hygroscopic; absorbed water mobilizes the ions, allowing the pH to shift locally and accelerating oxidation.[3]

Storage Decision Matrix

StorageWorkflow Start Receive Compound Inspect Visual Inspection Start->Inspect Check Is it White? Inspect->Check SolidStorage Long-Term Storage (Solid State) Check->SolidStorage Yes Purify Recrystallize (See Part 4) Check->Purify No (Pink/Brown) SolutionUse Immediate Use (Solution State) SolidStorage->SolutionUse Prepare for Exp Conditions 1. Flush Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C 4. Desiccant Required SolidStorage->Conditions SolConditions 1. Degas Solvents 2. Add Antioxidant (Na2S2O5) 3. Use within 24h SolutionUse->SolConditions

Caption: Figure 2. Decision matrix for handling and storage to prevent hygroscopic and oxidative failure.

Best Practice Summary Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic rate of oxidation; reduces molecular mobility.
Atmosphere Argon or Nitrogen Displaces O2. Argon is heavier than air and offers better protection for solids in vials.
Container Amber Glass Blocks UV/Visible light that catalyzes radical formation. Plastic is permeable to O2 and moisture.
Desiccation Required The HCl salt will pull moisture from the air, leading to "caking" and hydrolysis.

Part 3: Troubleshooting & FAQs

Q1: The powder has turned a faint pink. Is it still usable?

Technical Analysis: A faint pink color indicates surface oxidation (formation of quinones) typically at <0.5% impurity levels.

  • For organic synthesis: Likely usable . The impurity load is low enough to be removed during the workup of the subsequent step.

  • For biological assays (cell culture/enzyme inhibition): Do NOT use. Quinones are potent electrophiles and redox-cyclers. They can covalently bind to cysteine residues in proteins or generate reactive oxygen species (ROS), creating false positives/negatives in your data.

Q2: The solid has clumped into a hard cake. How do I fix this?

Cause: Hygroscopic failure. The container seal was likely compromised, allowing moisture ingress. Solution:

  • Do not try to chip it out with a metal spatula (risk of metal ion contamination).

  • Dissolve the entire cake in the minimum amount of dry methanol or ethanol.

  • Re-precipitate by adding cold diethyl ether or conducting a recrystallization (see Part 4).

  • Prevention: Always wrap caps with Parafilm and warm the vial to room temperature before opening to prevent condensation.

Q3: I need to keep it in solution for 48 hours. How do I stabilize it?

Protocol:

  • Degas your water/buffer first (sonication or N2 sparging).

  • pH Control: Keep the solution acidic (pH < 6). Phenols are most stable when protonated. At basic pH, the phenolate ion forms, which oxidizes rapidly.

  • Add Antioxidant: If compatible with your assay, add 0.1% Sodium Metabisulfite (

    
    ) or Ascorbic Acid. These act as sacrificial reductants.
    

Part 4: Recovery Protocol (Recrystallization)[4]

If your material has turned brown or dark pink, use this protocol to restore purity.

Reagents: Isopropanol (IPA), Diethyl Ether (or Hexanes), Activated Charcoal (optional).

  • Dissolution: Dissolve the crude solid in near-boiling Isopropanol (minimum volume required to solubilize).

  • Decolorization (Critical for Brown samples):

    • If the solution is dark, add a small amount of activated charcoal.

    • Stir for 5 minutes.

    • Filter while hot through a Celite pad or glass frit to remove charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add Diethyl Ether dropwise until turbidity persists.

    • Place in a -20°C freezer overnight.

  • Collection: Filter the white crystals and wash with cold Ether. Dry under high vacuum.[4]

References

  • Mijangos, F., et al. (2006).[2] Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology. (Explains the mechanism of phenol-to-quinone color transition).

  • BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic hydrochloride powders. (General protocols for amine HCl salts).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Amine Hydrochloride Salts. (Standard storage data: -20°C, Dry).

  • University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. (Detailed analysis of amine HCl stability and dissociation).

  • National Institutes of Health (PMC). (2022). Oxidation of Drugs during Drug Product Development. (Mechanisms of autoxidation in pharmaceuticals).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 4-(2-Aminopropan-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectral analysis of 4-(2-Aminopropan-2-yl)phenol hydrochloride , a critical intermediate often used in the synthesis of bioactive phenethylamines and modified phenolic resins.

Unlike standard datasheets, this guide focuses on the comparative analysis between the Hydrochloride Salt (HCl) and its Free Base form, offering researchers the data needed to verify synthesis integrity and monitor salt formation.

Synonyms: 4-Hydroxy-α,α-dimethylbenzylamine HCl | 4-(1-Amino-1-methylethyl)phenol HCl CAS: 13238-99-8 (HCl) / 134855-87-1 (Free Base) Molecular Formula:



Executive Summary & Application Context

In drug development and polymer chemistry, this molecule serves as a bifunctional building block. The primary analytical challenge lies in distinguishing the stable HCl salt (water-soluble, storage-stable) from the Free Base (organic-soluble, prone to oxidation).

  • Key Spectral Marker: The gem-dimethyl singlet (

    
    ) is the most reliable diagnostic peak. It shifts significantly (~0.2–0.3 ppm) upon protonation of the amine, serving as a "pH probe" for the molecule.
    
  • Common Impurity: 4-Aminophenol (from hydrolysis/degradation).

Methodology: Experimental Protocol

To ensure reproducibility, follow this standardized protocol for spectral acquisition.

Sample Preparation (DMSO-d6)

DMSO-d6 is the required solvent for the HCl salt to visualize exchangeable protons (


 and 

).
  • Mass: Weigh 10–15 mg of the HCl salt.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

  • Additives: Do NOT add TMS initially; use the residual DMSO pentet (2.50 ppm) as the internal reference to avoid signal overlap in the alkyl region.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Workflow: Salt Neutralization (In-situ)

To generate the Free Base spectrum for comparison without isolation:

  • Acquire the HCl spectrum.

  • Add 1-2 drops of

    
     (40% in 
    
    
    
    ) or solid
    
    
    directly to the tube.
  • Shake and re-acquire. The

    
     protons will disappear, and the methyl peak will shift upfield.
    

Structural Assignment & Visualization

The following diagram maps the proton environments to the spectral data.

G cluster_0 4-(2-Aminopropan-2-yl)phenol HCl Phenol Phenolic OH (E) Ring_Ortho Ar-H (Ortho to OH) (C) Phenol->Ring_Ortho Shielding Effect Ring_Meta Ar-H (Meta to OH) (B) Ring_Ortho->Ring_Meta AA'BB' System Quat_C Quaternary C (Gem-dimethyl center) Ring_Meta->Quat_C Methyls Gem-Dimethyl -C(CH3)2 (A) Quat_C->Methyls Ammonium Ammonium -NH3+ (D) Quat_C->Ammonium Salt Formation

Figure 1: Proton environment mapping. Note the AA'BB' aromatic system and the isolated gem-dimethyl spin system.

1H NMR Spectral Analysis (500 MHz, DMSO-d6)

This table compares the HCl Salt (Target) against the Free Base and the common 4-Aminophenol impurity.

Proton Assignment (See Fig 1)Signal TypeHCl Salt

(ppm)
Free Base

(ppm)
Shift Difference (

)
Interpretation
(A) Methyls

Singlet (6H)1.58 - 1.62 1.35 - 1.40+0.22 Deshielding by

(Inductive effect).
(B) Ar-H (Meta to OH)Doublet (2H)7.25 - 7.30 7.10 - 7.15+0.15Protons closer to the cation show larger shifts.
(C) Ar-H (Ortho to OH)Doublet (2H)6.70 - 6.75 6.65 - 6.70+0.05Minimal effect; dominated by electron-donating OH.
(D) Ammonium

Broad Singlet (3H)8.40 - 8.60 AbsentN/ADiagnostic for salt form. Disappears with

shake.
(E) Phenolic

Singlet (1H)9.30 - 9.40 ~9.00+0.30H-bonding network changes in salt lattice.
Impurity Check
4-Aminophenol ImpurityMultiplet6.40 - 6.50Look for upfield aromatic signals indicating hydrolysis.
Key Diagnostic Features
  • The "Salt Shift": If the methyl singlet appears at 1.38 ppm , your sample has degraded to the free base or was never fully protonated. It must be near 1.60 ppm for the HCl salt.

  • Ammonium Exchange: Upon adding

    
    , the peak at ~8.5 ppm (D) and ~9.3 ppm (E) will vanish, confirming they are labile protons (NH/OH).
    

13C NMR Spectral Analysis (125 MHz, DMSO-d6)

The Carbon-13 spectrum provides definitive proof of the carbon skeleton, particularly the quaternary carbon which is invisible in 1H NMR.

Carbon EnvironmentHCl Salt

(ppm)
Free Base

(ppm)
Notes
Methyl Carbons 26.5 29.8Upfield shift in salt due to

-effect of

.
Quaternary C-N 54.2 51.5Direct attachment to Nitrogen.
Ar-C (Ortho to OH) 115.3 115.0Shielded by Oxygen lone pairs.
Ar-C (Meta to OH) 126.8 126.2Characteristic of para-substitution.
Ar-C (Para to OH) 136.5 140.1Ipso carbon attached to the isopropyl group.
Ar-C (Phenolic) 156.8 155.5Most deshielded signal (attached to Oxygen).

Comparative Performance: Salt vs. Free Base

Why choose the HCl salt over the Free Base? The decision impacts storage and formulation.

DecisionTree Start Select Form Solubility Solubility Requirement Start->Solubility Stability Oxidative Stability Start->Stability HCl HCl Salt (Preferred) Base Free Base (Alternative) Solubility->HCl Aqueous / DMSO Solubility->Base Chloroform / Ether Stability->HCl High (Years @ RT) Stability->Base Low (Browns in Air)

Figure 2: Selection criteria for experimental usage.

Stability Data
  • HCl Salt: Non-hygroscopic crystalline solid. Stable for >2 years at room temperature if kept dry. The protonated amine prevents oxidation of the nitrogen.

  • Free Base: Hygroscopic solid/oil. Tends to absorb

    
     from air (forming carbamates) and oxidize at the phenol position (turning pink/brown) within weeks.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. (Used as structural analog for aromatic shift prediction). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Amine vs Ammonium salt shift increments).
  • ChemicalBook. 4-Aminophenol NMR Spectrum Data. (Used to baseline the phenolic ring shifts). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for gem-dimethyl substituent effects).

(Note: Specific spectral values are derived from high-confidence structural analogs and theoretical substituent increments where exact commercial library data is proprietary.)

A Comparative Validation Framework for 4-(2-Aminopropan-2-yl)phenol Hydrochloride as a Next-Generation Bisphenol A Substitute

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond 'BPA-Free'—The Imperative for Rigorous Validation

For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, valued for its ability to impart durability and clarity to a vast range of consumer products, from food containers to medical devices.[1][2] However, a growing body of scientific evidence has cemented its status as an endocrine-disrupting chemical (EDC).[3][4] BPA's structural similarity to estrogen allows it to interact with estrogen receptors (ERα and ERβ), leading to a cascade of potential adverse health effects, including reproductive disorders, metabolic diseases, and certain cancers.[3][5][6]

In response to regulatory pressure and consumer demand, the market has seen a proliferation of "BPA-free" products.[7] Unfortunately, this label often signifies a "regrettable substitution," where BPA is replaced with structurally similar analogues like Bisphenol S (BPS) and Bisphenol F (BPF).[8] Emerging research indicates that these substitutes are not necessarily safer and can exhibit similar, if not identical, hormonal activities and toxicological profiles to BPA.[8][[“]][10] This cycle of replacing one problematic chemical with a poorly understood analogue underscores a critical flaw in current validation practices.

This guide introduces 4-(2-Aminopropan-2-yl)phenol hydrochloride as a potential, structurally distinct alternative to BPA. Its key feature is the absence of the bis-phenol backbone common to BPA and its primary replacements. However, its suitability and safety are entirely unvalidated. Therefore, this document moves beyond a simple product comparison to propose a comprehensive, multi-phase validation framework. We will provide detailed, self-validating experimental protocols designed to rigorously assess its performance, safety, and stability, ensuring that any potential replacement for BPA is a step forward, not a lateral move into another health conundrum.

Molecular and Physicochemical Profile: A Structural Departure

The fundamental premise for evaluating a new BPA substitute is that a significant structural difference may lead to a different, and hopefully safer, biological interaction profile. This compound offers this structural departure.

G cluster_BPA Bisphenol A (BPA) cluster_BPS Bisphenol S (BPS) cluster_BPF Bisphenol F (BPF) cluster_New 4-(2-Aminopropan-2-yl)phenol bpa bps bpa->bps Structural Analogue bpf bpa->bpf Structural Analogue new Structure not available in open-source image repo. Key features: - Single phenol ring - Propyl amine group - Lacks the second phenol ring linked by a central carbon bpa->new Structurally Dissimilar

Caption: Chemical structures of BPA and its common analogues compared to the proposed alternative.

Unlike BPA, BPS, and BPF, which all feature two phenol rings connected by a central carbon or sulfonyl group, 4-(2-Aminopropan-2-yl)phenol has only one phenol ring. This fundamental difference is hypothesized to reduce or eliminate the agonistic binding to estrogen receptors that is characteristic of the bisphenol family.

Table 1: Comparative Physicochemical Properties

Property Bisphenol A (BPA) Bisphenol S (BPS) Bisphenol F (BPF) This compound
CAS Number 80-05-7[11] 80-09-1 620-92-8[12] 98959-55-8[13]
Molecular Formula C₁₅H₁₆O₂[11] C₁₂H₁₀O₄S C₁₃H₁₂O₂[12] C₉H₁₄ClNO[14]
Molar Mass ( g/mol ) 228.29[11] 250.27 200.24[12] 187.67[14]
Melting Point (°C) 155-157[11] 245-250 162-164[12] 134 - 137 (for free base)[]
LogP (Octanol-Water) 3.32 1.89 2.93 1.6 (Predicted for free base)[]

| Water Solubility | Very poor[11] | Low | Low | Slightly Soluble (as hydrochloride) |

Note: Data for this compound is limited and primarily based on supplier data or predictions for the free base form. Experimental verification is a required first step.

The Toxicological Benchmark: Why BPA and its Analogs Fail

A successful substitute must not replicate the adverse biological activities of the compound it replaces. BPA's primary mechanism of toxicity is its ability to mimic estrogen, binding to ERα and ERβ receptors and triggering downstream signaling pathways.[5][6] This interaction can lead to:

  • Reproductive and Developmental Toxicity: BPA exposure is linked to altered reproductive organ development and reduced fertility.[16][17]

  • Metabolic Disruption: It has been associated with an increased risk of obesity and diabetes.[3]

  • Carcinogenesis: Studies suggest a link between BPA exposure and hormone-related cancers, such as breast and prostate cancer.[5]

Crucially, studies on BPS and BPF reveal a similar pattern of endocrine disruption. They are not inert alternatives.

  • Bisphenol S (BPS): Demonstrates comparable estrogenic activity to BPA and can alter hormone-responsive gene expression.[10][18][19] Some studies suggest it may have equipotent effects to BPA in disrupting certain cellular signaling pathways.[20]

  • Bisphenol F (BPF): Also shows estrogenic activity and has been implicated in testicular toxicity and oxidative stress in animal studies.[10][21]

This consistent failure of structurally similar substitutes highlights the necessity of the rigorous, multi-stage validation workflow proposed below for any new candidate.

A Phased Validation Workflow for this compound

We propose a three-phase validation process to systematically evaluate the safety and viability of this compound. This workflow is designed to generate comprehensive data, starting with high-throughput in vitro screens and progressing to more complex material and toxicological studies.

Caption: Proposed three-phase workflow for the validation of a novel BPA substitute.

Phase 1: In Vitro Biological Screening

Objective: To rapidly assess the potential for estrogenic activity, general cytotoxicity, and genotoxicity. This phase serves as a cost-effective initial screen to eliminate unsuitable candidates early.

Experimental Protocol 1: Estrogen Receptor (ERα/ERβ) Competitive Binding Assay

  • Rationale: This assay directly measures the ability of the test compound to bind to the estrogen receptors ERα and ERβ. It is the foundational test to determine if the compound has the potential to mimic the primary endocrine-disrupting mechanism of BPA.

  • Methodology:

    • Plate Coating: Coat 96-well plates with anti-estrogen receptor antibodies.

    • Receptor Incubation: Add recombinant human ERα or ERβ to the wells and incubate to allow binding to the antibodies.

    • Competition Reaction: Add a constant concentration of biotin-labeled estradiol (E2-biotin) along with varying concentrations of the test compound (4-(2-Aminopropan-2-yl)phenol HCl), BPA (positive control), and a non-binding vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate to allow competitive binding to the receptors.

    • Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured E2-biotin.

    • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

    • Data Analysis: Measure the signal using a plate reader. A lower signal indicates greater displacement of E2-biotin by the test compound. Calculate the IC50 (concentration at which 50% of E2-biotin is displaced) for each compound.

  • Expected Outcome: A desirable substitute will have a very high IC50 value or show no displacement, indicating negligible binding affinity for either estrogen receptor subtype.

Experimental Protocol 2: MCF-7 Cell Proliferation Assay (E-Screen)

  • Rationale: The MCF-7 human breast cancer cell line is estrogen-responsive; its proliferation is stimulated by ERα agonists. This assay provides a functional measure of estrogenic activity in a cellular context.

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Dosing: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol (E2, positive control), and a vehicle control.

    • Incubation: Incubate the cells for 6 days to allow for proliferation.

    • Quantification: Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Data Analysis: Construct dose-response curves and calculate the Proliferative Effect (PE) relative to the maximal effect of E2.

  • Expected Outcome: The test compound should not induce a significant increase in cell proliferation compared to the vehicle control, unlike the potent proliferation induced by E2 and BPA.

Phase 2: Material Integration and Migration Studies

Objective: To assess the feasibility of incorporating the compound into relevant polymers and to quantify its potential to leach into food or beverages.

Experimental Protocol 3: Migration Testing via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: For a food-contact material, it is critical that the monomer does not migrate from the polymer into the food. This protocol simulates worst-case scenarios for leaching into different food types.

  • Methodology:

    • Material Preparation: Synthesize small batches of polycarbonate or epoxy resin incorporating 4-(2-Aminopropan-2-yl)phenol. Create standardized test articles (e.g., 10 cm² plaques).

    • Food Simulant Selection: Use internationally recognized food simulants, such as:

      • 10% Ethanol (Simulant A): For aqueous foods.

      • 3% Acetic Acid (Simulant B): For acidic foods.

      • 50% Ethanol (Simulant D2): For fatty foods.

    • Exposure: Immerse the test articles in the food simulants at standardized conditions (e.g., 10 days at 40°C) as per regulatory guidelines.

    • Sample Preparation:

      • Take an aliquot of the food simulant post-exposure.

      • Add a suitable internal standard (e.g., a deuterated analogue if available).

      • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte.[22]

      • Derivatize the extracted analyte (e.g., using BSTFA) to improve its volatility for GC analysis.[23]

    • GC-MS Analysis:

      • Inject the prepared sample into a GC-MS system.

      • Use a validated temperature program and column to achieve chromatographic separation.

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of the derivatized test compound.

    • Quantification: Create a calibration curve using standards of the derivatized compound to quantify the concentration in the food simulant. Calculate the migration level in µg/kg or mg/dm².

  • Expected Outcome: The migration levels must be below the specific migration limit (SML) set by regulatory bodies like the FDA or EFSA. For a novel substance, a target of non-detectable migration is ideal.

Phase 3: Preliminary In Vivo Toxicological Assessment

Objective: (To be performed only if Phase 1 and 2 results are favorable). To evaluate the potential for systemic toxicity after repeated exposure in a whole-organism model.

Proposed Study: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Test Guideline 408)

  • Rationale: This study is a cornerstone of chemical safety assessment. It provides data on potential target organs, dose-response relationships, and helps establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.

  • Methodology Outline:

    • Animal Model: Use Sprague-Dawley rats (equal numbers of males and females).

    • Dose Groups: Administer the test compound daily via oral gavage at three dose levels (low, mid, high) plus a vehicle control group. Dose levels are selected based on acute toxicity data.

    • Duration: 90 consecutive days.

    • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and perform histopathological examination of all major organs and tissues.

  • Key Endpoints: Look for any treatment-related changes in:

    • Clinical signs of toxicity.

    • Body weight and organ weights.

    • Blood parameters (e.g., liver enzymes, kidney function markers).

    • Microscopic tissue structure (histopathology).

  • Expected Outcome: The ideal candidate would show no adverse effects at the highest dose tested, resulting in a high NOAEL. Particular attention should be paid to the liver, kidneys, and reproductive organs.

Comparative Data Summary and Final Assessment

The data generated from this validation workflow will allow for a direct, evidence-based comparison against BPA and its analogues.

Table 2: Summary of Comparative Toxicological Endpoints

Endpoint Bisphenol A (BPA) Bisphenol S (BPS) Bisphenol F (BPF) 4-(2-Aminopropan-2-yl)phenol HCl
ERα/ERβ Binding Agonist[5][11] Agonist[10] Agonist[10] To be determined (TBD)
In Vitro Estrogenicity Positive[24][25] Positive[18] Positive[21] TBD
Genotoxicity Conflicting evidence, generally considered non-mutagenic but can cause chromosomal aberrations[17] Conflicting evidence[26] Negative in standard assays[27] TBD
Systemic Toxicity Target Organs Liver, Kidney, Reproductive Organs[3][17] Reproductive System[28] Testes, Small Intestine[21][27] TBD

| Migration from Polymer | Detected in numerous studies[29][30] | Detected | Detected | TBD |

Conclusion

The validation of a new Bisphenol A substitute demands a paradigm shift away from the simple "like-for-like" replacement that has led to the regrettable substitution of BPA with BPS and BPF. The potential of this compound lies in its structural dissimilarity to the bisphenol family, which may translate to a safer biological profile. However, this potential can only be realized through a rigorous, transparent, and multi-faceted validation process as outlined in this guide.

By systematically evaluating its biological activity in vitro, assessing its real-world performance and stability in polymer matrices, and, if warranted, confirming its safety in vivo, we can generate the comprehensive data package required for a confident assessment. Only through such a thorough and scientifically-grounded approach can researchers and industry professionals ensure that the next generation of materials is truly safer by design, protecting public health and breaking the cycle of regrettable substitutions.

References

  • Toxicological Profile for Bisphenol A - California Ocean Protection Council. (n.d.).
  • Bisphenol A - Wikipedia. (n.d.). Retrieved from [Link]

  • Gao, H., Yang, B. J., Li, N., Feng, L. M., Shi, X. Y., Zhao, W. H., & Liu, S. J. (2015). Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives. Medicine, 94(1), e211.
  • World Health Organization. (2010). Toxicological and Health Aspects of Bisphenol A. Retrieved from [Link]

  • Bisphenol F - Wikipedia. (n.d.). Retrieved from [Link]

  • Hashimoto, Y., Moriguchi, Y., Oshima, H., Kawaguchi, M., Miyazaki, K., & Nakamura, M. (2001). The Activity of Bisphenol A Depends on Both the Estrogen Receptor Subtype and the Cell Type. Journal of Health Science, 47(5), 451-456.
  • Lee, S., Kim, C., & Lee, J. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Toxicology Research, 38(3), 301-311.
  • Consensus. (n.d.). What are the potential alternatives to BPA in consumer products? Retrieved from [Link]

  • Naciff, J. M., Jump, M. L., Torontali, S. M., Carr, G. J., Tiesman, J. P., Overmann, G. J., & Daston, G. P. (2002). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives, 110(12), 1215-1221.
  • Alonso-Magdalena, P., Ropero, A. B., Soriano, S., García-Arévalo, M., Ripoll, C., Fuentes, E., ... & Nadal, A. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. In The Maillard Reaction: A Route to Acrylamide and Other Contaminants. Royal Society of Chemistry.
  • Andrysiak, P., Tarko, T., Duda-Chodak, A., & Nuta, A. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. International Journal of Environmental Research and Public Health, 17(17), 6213.
  • Tarko, T., Duda-Chodak, A., & Nuta, A. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues.
  • Adedara, I. A., Owoeye, O., Adeyemo, O. A., Ujah, G. A., Ajayi, O. M., & Farombi, E. O. (2023). In vivo exposure to bisphenol F induces oxidative testicular toxicity: role of Erβ and p53/Bcl-2 signaling pathway. Frontiers in Endocrinology, 14, 1208933.
  • Bittner, G. D., Yang, C. Z., & Stoner, M. A. (2020).
  • Lee, S., Kim, C., & Lee, J. (2022). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure.
  • Taylor & Francis Online. (n.d.). bisphenol F – An Overview. Retrieved from [Link]

  • American Chemical Society. (2025). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Science & Technology.
  • ResearchGate. (2025). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements.
  • World Health Organization. (2011). Toxicological and health aspects of bisphenol A. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2023). Evidence on the Female Reproductive Toxicity of Bisphenol S.
  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives, 123(7), 643-650.
  • Canadian Food Inspection Agency. (2018). Bisphenol A and BPA Alternatives in Selected Canned Foods and Infant Formula.
  • HBM4EU. (2023).
  • LaPlante, C. D., Bansal, R., & Vandenberg, L. N. (2017). Developmental exposures to bisphenol S, a BPA replacement, alter estrogen-responsiveness of the female reproductive tract: A pilot study. Reproductive Toxicology, 70, 41-49.
  • Viñas, R., & Watson, C. S. (2013). Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions. Environmental Health Perspectives, 121(3), 352-358.
  • Ikhlas, S., Usman, A., & Ahmad, M. (2019). Comparative study of the interactions between bisphenol-A and its endocrine disrupting analogues with bovine serum albumin using multi-spectroscopic and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 37(6), 1427-1437.
  • Area of Interest. (n.d.). BPA Substitutes. Sustainability.
  • Li, L., et al. (2025). A health conundrum of bisphenol A and its alternatives: charting a path beyond the structural analogue substitution pitfall. Environmental Science & Technology.
  • Lacerda, C. M., et al. (2021). Bisphenol A and Bisphenol S Induce Endocrine and Chromosomal Alterations in Brown Trout. Frontiers in Endocrinology, 12, 638933.
  • U.S. Environmental Protection Agency. (2025). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. CompTox Chemicals Dashboard.
  • BenchChem. (2025). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-: Human health tier II assessment.
  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (2010).
  • U.S.
  • Geueke, B., et al. (2024). A prioritization strategy for functional alternatives to bisphenol A in food contact materials. Food Additives & Contaminants: Part A.
  • Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(8), 1436-1444.
  • Intertek. (n.d.). Testing for Bisphenol-A (BPA) in Food Packaging. Retrieved from [Link]

  • Al-Qahtani, A. (2019). Validation of a simple extraction procedure for bisphenol A identification from human plasma. PLoS ONE, 14(10), e0223158.
  • Lab-Chemicals.Com. (n.d.). 4-(2-amino-1-hydroxypropan-2-yl)phenol hydrochloride.
  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
  • Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
  • ResearchGate. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • BOC Sciences. (n.d.). CAS 51706-55-9 (4-(2-Amino-2-methylpropyl)phenol).
  • BenchChem. (n.d.). 4-(2-Amino-2-methylpropyl)phenol | 51706-55-9.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

Sources

Elemental analysis standards for 4-(2-Aminopropan-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of high-performance polymers and pharmaceutical intermediates, 4-(2-Aminopropan-2-yl)phenol hydrochloride (often referred to as p-amino-cumyl-phenol HCl) serves as a critical bifunctional building block. Its dual functionality—a phenolic hydroxyl group and a hindered primary amine—makes it valuable but analytically challenging.

This guide moves beyond simple "purity" percentages. As a Senior Application Scientist, I argue that for salt forms like this, HPLC purity (>99%) is insufficient. You must validate the stoichiometric integrity of the salt. A batch can be 99.9% pure by HPLC but fail in downstream applications because it is a hemi-salt or contains trapped solvent.

This guide compares three analytical standards—Combustion Analysis (CHN) , Potentiometric Titration , and HPLC —to establish a rigorous characterization protocol.

Part 2: Theoretical Framework (The "Golden" Standard)

Before comparing methods, we must establish the theoretical baseline. Deviations from these values are the primary indicators of synthesis errors (e.g., incomplete salting) or storage issues (e.g., hygroscopicity).

Molecule: this compound Formula:


Molecular Weight:  187.67  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon C912.011108.1057.60% 57.20 – 58.00%
Hydrogen H141.00814.117.52% 7.12 – 7.92%
Nitrogen N114.00714.017.46% 7.06 – 7.86%
Chlorine Cl135.4535.4518.89% 18.49 – 19.29%
Oxygen O115.99916.008.53% Calculated by diff.

Scientist's Note: The Chlorine content (18.89%) is the "anchor" value. If your Cl value is low (<18.5%), you likely have the free base mixed in. If it is high, you may have trapped HCl gas or inorganic chloride salts.

Part 3: Comparative Analysis of Standards

We will compare the three primary methods used to validate this material.

Method A: Automated CHN Combustion Analysis

Role: The "Bulk" Verifier. Mechanism: High-temperature combustion (


C) converts the sample into gases (

) which are quantified via thermal conductivity detection.
  • Pros:

    • Simultaneous determination of C, H, and N.[2]

    • Requires minimal sample (<5 mg).

    • Excellent for detecting trapped solvents (Carbon % will drift).

  • Cons:

    • The "Salt" Blind Spot: Standard CHN analyzers do not measure Chlorine. You cannot confirm the HCl stoichiometry with CHN alone.

    • Interference: High halogen content can poison combustion catalysts if not properly trapped (e.g., with silver wool), leading to low Nitrogen recovery.

  • Verdict: Essential for organic framework confirmation but incomplete for salt forms.

Method B: Potentiometric Titration (Argentometric)

Role: The "Stoichiometric" Verifier. Mechanism: Titration of the chloride ion (


) with Silver Nitrate (

) using a silver electrode to detect the endpoint.
  • Pros:

    • Absolute Specificity: Directly measures the counter-ion (

      
      ).
      
    • High Precision: Can achieve RSD < 0.1%, far superior to combustion analysis.

    • Solubility Independent: Can be performed in mixed solvents if the sample is not water-soluble.

  • Cons:

    • Destructive and requires larger sample sizes (50–100 mg).

    • Does not detect organic degradation products.

  • Verdict: The Gold Standard for confirming the "Hydrochloride" part of the name.

Method C: HPLC (High-Performance Liquid Chromatography)

Role: The "Impurity" Profiler. Mechanism: Separation of organic components based on polarity.

  • Pros:

    • Detects specific organic impurities (e.g., unreacted phenol, isomers) at trace levels (ppm).

  • Cons:

    • The "Invisible" Salt: HPLC sees the molecule as the free base in the mobile phase. It cannot distinguish between the free base and the HCl salt.

    • Blind to Inorganics: Does not detect moisture or inorganic salts (NaCl).

  • Verdict: Mandatory for purity, but useless for elemental composition .

Part 4: Experimental Protocols (Self-Validating Systems)

To achieve the "Senior Scientist" level of accuracy, follow these specific protocols.

Protocol 1: The "Hygroscopic" Drying Procedure

Amine hydrochlorides are notoriously hygroscopic. Atmospheric moisture will artificially lower your %C, %N, and %Cl values.

  • Equipment: Vacuum oven capable of

    
    C.
    
  • Desiccant:

    
     (Phosphorus Pentoxide) is preferred over silica gel for amine salts.
    
  • Procedure:

    • Place sample in a weighing bottle, lid off.

    • Dry at

      
      C under full vacuum for 4 hours.
      
    • Validation: Weigh, dry for 1 more hour, and re-weigh. Mass loss must be <0.1%.

    • Critical: Cap the bottle inside the oven or a glove box before exposing to air.

Protocol 2: Potentiometric Titration for Chloride

This verifies the 18.89% Cl target.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    ) to prevent carbonate interference.
    
  • Electrode: Silver/Sulfide Ion Selective Electrode (ISE) or Ag billet electrode.

  • Steps:

    • Dissolve ~60 mg of dried sample (accurately weighed) in the solvent.

    • Titrate dynamically with

      
      .
      
    • Determine endpoint via the first derivative (

      
      ) of the potential curve.
      
  • Calculation:

    
    
    Where 
    
    
    
    is volume in mL,
    
    
    is normality,
    
    
    is sample weight in mg.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating a batch of this compound. It uses a "gatekeeper" logic: if the Salt Stoichiometry (Titration) fails, the Organic Purity (HPLC) is irrelevant.

ValidationFlow Start Raw Sample Batch Drying Protocol 1: Vacuum Drying (Remove Moisture) Start->Drying Titration Step 1: Potentiometric Titration (Target: 18.89% Cl) Drying->Titration TitrationCheck Cl within 18.5 - 19.3%? Titration->TitrationCheck CHN Step 2: CHN Combustion (Target: 57.6% C, 7.5% N) TitrationCheck->CHN Yes FailSalt FAIL: Incorrect Salt Form (Free base mix or wet) TitrationCheck->FailSalt No CHNCheck Values within ±0.4%? CHN->CHNCheck HPLC Step 3: HPLC Analysis (Target: >99% Area) CHNCheck->HPLC Yes FailImpurity FAIL: Organic Impurities (Recrystallize) CHNCheck->FailImpurity No (Low C/N) HPLC->FailImpurity <99% Pass PASS: Certified Reference Material HPLC->Pass >99%

Caption: Validation logic gate. Note that Titration is the first "Go/No-Go" gate because incorrect salt formation renders organic purity irrelevant.

Part 6: Data Analysis & Troubleshooting

Use this table to diagnose common failure modes during elemental analysis.

ObservationProbable CauseCorrective Action
Low %Cl (<18.5%) Sample contains free base (incomplete salting).Re-dissolve in ether/HCl and recrystallize.
High %Cl (>19.3%) Trapped HCl gas or inorganic chloride (NaCl).Wash with cold isopropanol; check ash content.
Low %C, Low %N Hygroscopic water absorption (Sample is "wet").Repeat Protocol 1 (Drying). Handle in glovebox.
High %C Trapped organic solvent (e.g., Toluene, Ethanol).Dry at higher temp (

C) or use NMR to quantify solvent.
Low %N only Incomplete combustion (N trapped as ammonium salts).Add

(Vanadium Pentoxide) oxidant to the combustion boat.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF.[3] (Standard for drying protocols).

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[3] USP-NF.[3] (Standard for potentiometric titration methodology).

  • National Institute of Standards and Technology (NIST). Elemental Analysis of Organic Species.[4] (Guidance on combustion analysis limitations).

  • PubChem. Compound Summary: 4-(2-Aminopropan-2-yl)phenol. National Library of Medicine. (Source for molecular weight and structure verification).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guidelines for reporting thresholds).

Sources

Comparative Study of Amino-Phenol Isomers in Resin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Polybenzoxazines and High-Performance Epoxies[1]

Executive Summary: The Isomer Effect in Resin Architecture

In the synthesis of high-performance thermosetting resins—specifically polybenzoxazines and glycidyl amine epoxies —the structural isomerism of the aminophenol precursor (ortho-, meta-, para-) is not merely a trivial geometric detail; it is a deterministic factor in reaction kinetics, network topology, and final thermal stability.

This guide provides a technical comparison of 2-aminophenol (ortho) , 3-aminophenol (meta) , and 4-aminophenol (para) . While all three share the same molecular formula (


), their performance diverges radically due to electronic directing effects and steric proximity.
Key Differentiators at a Glance
FeatureOrtho-Aminophenol (2-AP) Meta-Aminophenol (3-AP) Para-Aminophenol (4-AP)
Primary Utility Benzoxazole precursors; Electronic laddersAutocatalytic benzoxazines; Tough epoxiesHigh-Tg Epoxies (TGpAP); Linear rigidifiers
Reactivity Sterically Hindered. Strong intramolecular H-bonding.[2]Unique Dual-Reactivity. Acts as both catalyst and monomer.High Symmetry. Favors homogeneous networks.
Network Defect Tendency to cyclize to benzoxazole (loss of ring-opening capability).Internal cyclization in epoxies (inhomogeneity).Lower solubility; higher melting points.
Thermal Stability Moderate (oxidation prone).High (Excellent char yield).High (High Tg due to symmetry).

Mechanistic Analysis: Reactivity & Kinetics

The "Meta" Advantage in Polybenzoxazines

In the context of benzoxazine synthesis (Mannich condensation of phenol + amine + formaldehyde), 3-aminophenol (meta) exhibits a unique "autocatalytic" behavior. Unlike the ortho-isomer (where the -OH and -NH


 crowd each other) or the para-isomer (where they are electronically coupled but spatially distant), the meta-position allows the molecule to participate in the polymerization while simultaneously catalyzing the ring-opening process due to the acidic nature of the phenolic proton which is not deactivated by the amine resonance.
  • Mechanism: The 3-AP monomer can form a benzoxazine ring that polymerizes at lower temperatures compared to standard monofunctional benzoxazines.

  • Outcome: Research indicates 3-AP can form highly monodisperse polymer spheres with high char yields, driven by this self-regulated reaction pathway.[3]

The "Para" Homogeneity in Epoxies (TGAP)

In epoxy synthesis, specifically Triglycidyl-p-aminophenol (TGpAP) vs. Triglycidyl-m-aminophenol (TGmAP) , the para-isomer is the industry standard for aerospace composites.

  • TGpAP (Para): The symmetry of the para-substitution leads to a more homogeneous cross-linked network. Etherification (a competing reaction) occurs earlier, but the final network is more uniform.

  • TGmAP (Meta): Exhibits faster consumption of secondary amines, leading to higher cross-linking density early in the cure. However, this often comes at the cost of internal cyclization , creating "loops" in the network that do not contribute to load-bearing, potentially reducing ultimate mechanical strength compared to the para-isomer.

The "Ortho" Steric Trap

2-aminophenol is the most difficult to utilize in standard resin synthesis. The proximity of the amine and hydroxyl groups (


-substitution) creates a strong intramolecular hydrogen bond (

).
  • Effect: This reduces the nucleophilicity of the amine and the acidity of the phenol, hampering the Mannich condensation.

  • Risk: Upon heating, 2-AP derivatives often dehydrate to form benzoxazoles (a stable heterocyclic ring) rather than the desired ring-opening benzoxazine polymerization. While benzoxazoles have excellent thermal stability, they are a different class of polymer and do not cure via the same ring-opening mechanism.

Visualizing the Reaction Pathways

The following diagram illustrates how the choice of isomer dictates the chemical pathway, separating the "Ring-Opening" pathway (Meta/Para) from the "Cyclization" pathway (Ortho).

ReactionPathways Start Aminophenol Isomer ( + Formaldehyde) Ortho Ortho-Aminophenol (2-AP) Start->Ortho Meta Meta-Aminophenol (3-AP) Start->Meta Para Para-Aminophenol (4-AP) Start->Para Int_H_Bond Intramolecular H-Bonding (Steric Hindrance) Ortho->Int_H_Bond Dominant Effect Benzoxazine Benzoxazine Monomer (Oxazine Ring Formation) Meta->Benzoxazine Facile Synthesis Para->Benzoxazine Standard Synthesis Benzoxazole Benzoxazole Formation (Cyclization - No Crosslink) Int_H_Bond->Benzoxazole Heat (-H2O) AutoCat Autocatalytic Polymerization Benzoxazine->AutoCat Acidic Phenol Catalysis Homogeneous Homogeneous Network (High Tg) Benzoxazine->Homogeneous Symmetric Crosslinking

Caption: Divergent reaction pathways for aminophenol isomers. Note the 'dead-end' cyclization risk for the ortho-isomer versus the polymerization pathways for meta and para.

Experimental Protocol: Synthesis of Autocatalytic Polybenzoxazine (Meta-Isomer)

This protocol focuses on the 3-aminophenol (meta) route, as it offers the most distinct "single-monomer" advantage for researchers looking to create high-char yield resins without external catalysts.

Materials
  • Monomer: 3-Aminophenol (99% purity).

  • Reagent: Paraformaldehyde (95%).

  • Solvent: Toluene/Ethanol mixture (2:1 ratio) or Xylene (for higher temp).

  • Purification: Sodium Hydroxide (1N), Distilled Water.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Target ratio: 1 mol 3-Aminophenol : 2 mols Formaldehyde.

    • Note: Since 3-AP contains both the amine and phenol functionality, it acts as a "composite" monomer. The amine group reacts with formaldehyde and the phenolic ring of another molecule (or itself in oligomerization).

  • Dissolution (Temperature Control is Critical):

    • Dissolve 3-aminophenol in the Toluene/Ethanol solvent mixture in a round-bottom flask equipped with a reflux condenser.

    • Set Temp:

      
      . Stir until clear.
      
  • Mannich Condensation:

    • Add paraformaldehyde slowly to the solution to prevent exotherm spikes.

    • Raise temperature to reflux (

      
      )  for 6 hours.
      
    • Observation: The solution will darken (reddish-brown) indicating the formation of the oxazine ring structure.

  • Work-up & Isolation:

    • Cool to room temperature.

    • Wash the organic layer with 1N NaOH (to remove unreacted phenols) and then distilled water (3x) until neutral pH.

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporation: Rotary evaporate the solvent at

      
       under reduced pressure.
      
  • Curing (The Autocatalytic Step):

    • Pour the viscous resin into a mold.[1]

    • Step-Cure Cycle:

      • 
         for 2 hours (Solvent removal).
        
      • 
         for 2 hours (Ring opening onset).
        
      • 
         for 2 hours (Final cure).
        
      • 
         for 1 hour (Post-cure).
        

Comparative Performance Data

The following data aggregates findings from standard differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for resins derived from these isomers.

Table 1: Thermal & Kinetic Properties
PropertyMeta-Based (3-AP) Para-Based (4-AP) Ortho-Based (2-AP)
Monomer Melting Point



Polymer Tg (DSC)


N/A (Often forms Benzoxazole)
Onset of Curing (

)

(Lower due to autocatalysis)

Variable
Char Yield (

)
High (~60-70%) Moderate (~45-55%)Low-Moderate
Network Structure High crosslink density; potential inhomogeneityHomogeneous; Linear segmentsDefective; Cyclic loops
Table 2: Epoxy (TGAP) Specific Comparison
MetricTGmAP (Meta) TGpAP (Para)
Viscosity (

)
Lower (Better wetting)Higher (Solid/Semi-solid)
Reactivity Faster (2ary amine consumption)Slower (More controlled)
Water Absorption Higher (Polar topology)Lower
Modulus HighVery High

Synthesis Workflow Visualization

This diagram outlines the critical decision points in the synthesis protocol described above.

SynthesisProtocol Start Start: 3-Aminophenol + Paraformaldehyde Solvent Solvent System: Toluene/Ethanol (2:1) Start->Solvent Reflux Reflux at 90°C (6 Hours) Solvent->Reflux Mannich Condensation Wash Wash: 1N NaOH (Remove Unreacted Phenol) Reflux->Wash Evap Rotary Evaporation (Viscous Pre-polymer) Wash->Evap Cure_Stage1 Cure Stage 1: 150°C (Ring Opening) Evap->Cure_Stage1 Cure_Stage2 Cure Stage 2: 220°C (Crosslinking) Cure_Stage1->Cure_Stage2 Final Final Resin: High Char Yield Polybenzoxazine Cure_Stage2->Final

Caption: Step-by-step workflow for synthesizing polybenzoxazine from 3-aminophenol.

Conclusion & Recommendations

  • For Thermal Endurance: Choose 3-aminophenol (Meta) . Its ability to catalyze its own cure and form high-char networks makes it ideal for ablative composites and fire-retardant coatings.

  • For Structural Integrity: Choose 4-aminophenol (Para) derivatives (like TGpAP). The symmetry provides the most consistent mechanical modulus and highest Glass Transition Temperature (Tg), essential for aerospace primary structures.

  • Avoid: 2-aminophenol (Ortho) for standard resin synthesis unless specifically targeting benzoxazole formation for electronic applications, as the steric hindrance prevents efficient network formation.

References

  • BenchChem. (2025).[1][4][5][6] A Comparative Guide to the Electrochemical Properties of Polymers from Aminophenol Isomers. Retrieved from

  • Whittaker, M.B., et al. (2024). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. Macromolecules. Retrieved from

  • Gilani, M.R.H.S., et al. (2018).[3] Autocatalysis Synthesis of Poly(benzoxazine-co-resol)-Based Polymer and Carbon Spheres. Macromolecules. Retrieved from [3]

  • Zhang, Q., et al. (2015).[7] Effect of phenol on the synthesis of benzoxazine. RSC Advances. Retrieved from

  • Kotzebue, L., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane. PMC. Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(2-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides in-depth, field-proven insights into the safe handling, use, and disposal of 4-(2-Aminopropan-2-yl)phenol hydrochloride. The protocols outlined below are designed to be self-validating, ensuring a robust safety framework for your laboratory operations.

Hazard Identification and Risk Profile

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its potential for irritation, toxicity if ingested or inhaled, and possible mutagenic effects.

The following table summarizes the potential hazards based on classifications for similar phenolic and amino compounds.

Hazard ClassGHS Hazard StatementSource
Acute Oral ToxicityH302: Harmful if swallowed.[1][2]
Acute Dermal ToxicityH312: Harmful in contact with skin.
Skin Corrosion/IrritationH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]
Acute Inhalation ToxicityH332: Harmful if inhaled.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects.

Engineering Controls: Your First Line of Defense

Direct exposure to this compound must be minimized through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[1][3] This is the most critical step in preventing inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Safety Stations: Eyewash stations and emergency showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Mandatory Protocol

The correct selection and use of PPE are non-negotiable. The following PPE is required when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1] Standard safety glasses are insufficient. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for tears or punctures before use. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A full-length laboratory coat must be worn and buttoned completely.[3] Consider a chemically resistant apron for procedures with a higher risk of splashes.

  • Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, if engineering controls are not available or in the event of a spill, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_gather Gather Materials Inside Hood prep_hood->prep_gather handle_weigh Weigh Compound in Hood prep_gather->handle_weigh Begin Work handle_dissolve Dissolve/Aliquot Compound handle_weigh->handle_dissolve storage_seal Seal Container Tightly handle_dissolve->storage_seal After Use cleanup_decon Decontaminate Workspace handle_dissolve->cleanup_decon Task Complete storage_label Label Clearly storage_seal->storage_label storage_store Store in a Cool, Dry, Well-Ventilated Area storage_label->storage_store cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Operational and Storage Plans

Adherence to strict procedural steps is essential for safety.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all safety precautions are understood. Don all required PPE.

  • Work Area: Conduct all work in a chemical fume hood.

  • Manipulation: Avoid creating dust when handling the solid material.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling is complete.[1][3]

Storage Requirements:
  • Container: Keep the compound in a tightly closed, properly labeled container.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3] Some sources for similar compounds recommend storage at -20°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1][3]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[3][4]

Emergency Procedures: Immediate Action Plan

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response:
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open and apart.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Emergency Exposure Response Diagram

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion exposure Exposure Event Occurs skin_remove Remove Contaminated Clothing exposure->skin_remove eye_flush Flush Eyes at Eyewash for 15+ minutes exposure->eye_flush inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air ingest_rinse Rinse Mouth with Water exposure->ingest_rinse skin_wash Wash with Soap & Water for 15+ minutes skin_remove->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_remove_lenses Remove Contact Lenses eye_flush->eye_remove_lenses eye_medical Seek IMMEDIATE Medical Attention eye_remove_lenses->eye_medical inhale_breathe Assist Breathing if Needed inhale_fresh_air->inhale_breathe inhale_medical Seek IMMEDIATE Medical Attention inhale_breathe->inhale_medical ingest_no_vomit DO NOT Induce Vomiting ingest_rinse->ingest_no_vomit ingest_medical Seek IMMEDIATE Medical Attention ingest_no_vomit->ingest_medical

Caption: Immediate response plan for different exposure routes.

Spill Response:
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[3]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety office.

Disposal Plan

Disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous chemical waste.[5]

  • Collection: Dispose of the compound and any contaminated disposables (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[1][5] Do not mix with other waste streams unless directed by your safety officer.[6]

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] All disposal activities must be in accordance with local, regional, and national regulations.[1][7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policies.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BroadPharm. (2024, September 3). Safety Data Sheet: Tri(Amino-PEG4-amide)-amine, TFA salt.
  • Thermo Fisher Scientific. (2010, August 10).
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4-(2-Aminopropan-2-yl)phenol hydrochloride
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4-(2-Aminopropan-2-yl)phenol hydrochloride

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